Oxypyrrolnitrin
Beschreibung
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol has been reported in Pseudomonas with data available.
Eigenschaften
CAS-Nummer |
15345-51-4 |
|---|---|
Molekularformel |
C10H6Cl2N2O3 |
Molekulargewicht |
273.07 g/mol |
IUPAC-Name |
4-chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-1-2-8(15)9(10(6)14(16)17)5-3-13-4-7(5)12/h1-4,13,15H |
InChI-Schlüssel |
HCTYUKFXOOTSDB-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling Oxypyrrolnitrin: A Technical Guide to its Discovery, Isolation, and Biosynthesis in Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypyrrolnitrin, a hydroxylated derivative of the potent antifungal compound pyrrolnitrin, is a naturally occurring metabolite produced by various species of the bacterial genus Pseudomonas. While its more studied parent compound, pyrrolnitrin, has garnered significant attention for its broad-spectrum antifungal activity, this compound remains a less characterized but important member of the phenylpyrrole family of natural products. This technical guide provides an in-depth exploration of the discovery, isolation, and proposed biosynthesis of this compound, with a focus on the experimental methodologies and regulatory pathways involved in its production by Pseudomonas.
Discovery and Initial Characterization
This compound was first identified as a metabolite of Pseudomonas in 1966 by M. Hashimoto and K. Hattori.[1][2][3] This discovery emerged from the broader investigation into the secondary metabolites of these bacteria, which were already recognized for their production of a diverse array of bioactive compounds.[4][5] this compound is considered a natural congener of pyrrolnitrin, often found alongside other derivatives such as amino-pyrrolnitrin and iso-pyrrolnitrin.[4][6][7] Early studies indicated that these derivatives, including this compound, generally exhibit lower antifungal activity compared to the parent pyrrolnitrin compound.
Biosynthesis of Pyrrolnitrin and the Origin of this compound
The biosynthesis of the parent compound, pyrrolnitrin, in Pseudomonas fluorescens is well-established and proceeds from the amino acid L-tryptophan through the action of a conserved gene cluster, the prnABCD operon.[8][9] The functions of the enzymes encoded by this operon have been elucidated through genetic and biochemical studies:[8][10]
-
PrnA: A tryptophan halogenase that catalyzes the chlorination of L-tryptophan to 7-chloro-L-tryptophan.
-
PrnB: Catalyzes the ring rearrangement and decarboxylation of 7-chloro-L-tryptophan to form monodechloroaminopyrrolnitrin.
-
PrnC: A halogenase that chlorinates monodechloroaminopyrrolnitrin to produce aminopyrrolnitrin.
-
PrnD: An oxygenase that catalyzes the oxidation of the amino group of aminopyrrolnitrin to a nitro group, yielding the final product, pyrrolnitrin.
The biosynthetic origin of this compound has not been definitively established. However, it is hypothesized to be a product of an enzymatic hydroxylation of the pyrrole ring of pyrrolnitrin or one of its precursors. This type of reaction is known to be catalyzed by various bacterial enzymes, such as cytochrome P450 monooxygenases or other hydroxylases.[11][12] The precise enzyme responsible for the formation of this compound in Pseudomonas has yet to be identified.
Biosynthetic Pathway of Pyrrolnitrin
Caption: Proposed biosynthetic pathway of pyrrolnitrin and hypothesized formation of this compound.
Regulatory Control of Production: The Gac/Rsm Pathway
The production of pyrrolnitrin and its derivatives in Pseudomonas is tightly regulated by a complex global regulatory network known as the Gac/Rsm pathway.[13][14] This system allows the bacteria to integrate environmental signals and modulate the expression of secondary metabolites in response to cell density and other cues.
The core of this regulatory cascade is the two-component system GacS/GacA. GacS is a sensor kinase that, upon receiving an as-yet-unidentified signal, autophosphorylates and subsequently transfers the phosphate group to its cognate response regulator, GacA.[14] Phosphorylated GacA then acts as a transcriptional activator for small non-coding RNAs (sRNAs), such as RsmY and RsmZ.[15][16]
These sRNAs, in turn, control the activity of translational repressor proteins, RsmA and RsmE.[17] RsmA/E bind to the ribosome binding site of target mRNAs, including those for the prn operon, thereby inhibiting their translation. The GacA-activated sRNAs contain multiple binding sites for RsmA/E and effectively sequester these repressor proteins. This sequestration relieves the translational repression of the prn mRNA, leading to the biosynthesis of pyrrolnitrin and its derivatives.
Gac/Rsm Regulatory Pathway
Caption: The Gac/Rsm signaling cascade regulating pyrrolnitrin production.
Quantitative Data on Production
Quantitative data on the production of this compound by Pseudomonas species is currently not available in the scientific literature. However, yields of the parent compound, pyrrolnitrin, have been reported for various strains and under different culture conditions. This data provides a baseline for the potential production levels of related metabolites.
| Pseudomonas Species | Strain | Culture Medium | Pyrrolnitrin Yield | Reference |
| P. aureofaciens | ATCC 15926 | Minimal Medium | < 0.3 µg/mL | [4] |
| Burkholderia cepacia | NB-1 | Glycerol & L-glutamic acid | 0.54 mg/L | [18] |
| P. chlororaphis | O6 | Medium without glucose | 1.7 µg/mL |
Experimental Protocols
The isolation and purification of this compound generally follow the established protocols for pyrrolnitrin, with specific modifications in the chromatographic separation steps to resolve the different derivatives.
General Extraction Protocol
-
Cultivation: Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B medium or a minimal salts medium supplemented with tryptophan) under optimal conditions for secondary metabolite production.
-
Cell Separation: Centrifuge the culture broth to separate the bacterial cells from the supernatant. Pyrrolnitrin and its derivatives are often found in both the cell pellet and the supernatant.
-
Solvent Extraction:
-
Cell Pellet: Extract the cell pellet with acetone. Sonicate to ensure complete cell lysis and extraction. Centrifuge to remove cell debris and collect the acetone supernatant.
-
Supernatant: Acidify the culture supernatant to approximately pH 2.0 with HCl and extract with an equal volume of ethyl acetate.
-
-
Concentration: Combine the organic extracts (acetone and ethyl acetate) and evaporate to dryness under reduced pressure using a rotary evaporator.
Chromatographic Separation
The separation of pyrrolnitrin and its derivatives, including this compound, can be achieved using gas-liquid chromatography (GLC) as described by Hamill, Sullivan, and Gorman (1969).[19][20]
-
Instrumentation: A gas chromatograph equipped with both a flame ionization detector (FID) and an electron capture detector (ECD) is recommended. The ECD is particularly sensitive for detecting the nitro-containing pyrrolnitrin derivatives.
-
Column: A nonpolar or moderately polar column is suitable for the separation.
-
Conditions: The specific conditions for temperature programming, carrier gas flow rate, and detector settings should be optimized for the specific instrument and column used.
-
Analysis: The retention times of the separated compounds are compared with those of authentic standards for identification. Quantitative analysis can be performed by integrating the peak areas.
Experimental Workflow
Caption: General workflow for the extraction and analysis of this compound.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, natural product from Pseudomonas. While its discovery dates back over half a century, key aspects of its biology, particularly its precise biosynthetic origin and quantitative production, remain to be fully elucidated. The methodologies for its isolation are largely extrapolated from those of its parent compound, pyrrolnitrin.
Future research should focus on several key areas:
-
Identification of the this compound Biosynthetic Enzyme: The use of comparative genomics and metabolomics on prn gene cluster mutants could reveal the enzyme responsible for the hydroxylation of the pyrrole ring.
-
Quantitative Analysis: The development of sensitive and specific analytical methods, such as LC-MS/MS, will be crucial for quantifying the production of this compound in different Pseudomonas strains and under various environmental conditions.
-
Bioactivity Profiling: A comprehensive evaluation of the antifungal and other biological activities of purified this compound is needed to determine its potential applications in drug development and agriculture.
A deeper understanding of the biosynthesis and regulation of this compound will not only expand our knowledge of microbial secondary metabolism but may also open avenues for the bioengineering of novel antifungal agents.
References
- 1. This compound: a metabolite of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functions encoded by pyrrolnitrin biosynthetic genes from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Gac-Rsm and SadB Signal Transduction Pathways Converge on AlgU to Downregulate Motility in Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 16. Artificial sRNAs activating the Gac/Rsm signal transduction pathway in Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Posttranscriptional Repression of GacS/GacA-Controlled Genes by the RNA-Binding Protein RsmE Acting Together with RsmA in the Biocontrol Strain Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolnitrin from Burkholderia cepacia: antibiotic activity against fungi and novel activities against streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of pyrrolnitrin and derivatives by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Biosynthesis Pathway of Oxypyrrolnitrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypyrrolnitrin, a hydroxylated derivative of the potent antifungal agent pyrrolnitrin, is a secondary metabolite produced by various bacteria, most notably species of Pseudomonas. While the core biosynthetic pathway of pyrrolnitrin is well-characterized, the precise enzymatic steps leading to this compound remain to be fully elucidated. This technical guide provides a comprehensive overview of the established pyrrolnitrin biosynthesis pathway, which serves as the foundation for this compound formation. It details the genetic and enzymatic machinery, presents available quantitative data, outlines key experimental protocols, and proposes a putative final step for the biosynthesis of this compound.
The Core Biosynthetic Pathway: From Tryptophan to Pyrrolnitrin
The biosynthesis of pyrrolnitrin from the primary metabolite L-tryptophan is encoded by the highly conserved prnABCD gene cluster.[1] This four-gene operon directs a sequence of enzymatic reactions, converting L-tryptophan into the final pyrrolnitrin product.[1][2] The order of the genes in the operon corresponds to the sequence of reactions in the pathway.[1][2]
Step 1: Regioselective Chlorination of L-Tryptophan by PrnA
The pathway is initiated by the flavin-dependent halogenase, PrnA . This enzyme catalyzes the regioselective chlorination of L-tryptophan at the 7th position of the indole ring to produce 7-chloro-L-tryptophan (7-Cl-Trp).[1][2] This reaction requires NADH as a cofactor.[2] PrnA is a structurally complex enzyme with two distinct modules for binding FAD and tryptophan, connected by a 10Å-long tunnel through which the reactive chlorine species is channeled.[3]
Step 2: Ring Rearrangement and Decarboxylation by PrnB
The second step is a complex transformation catalyzed by the heme-dependent enzyme PrnB . This enzyme facilitates the rearrangement of the indole ring of 7-Cl-Trp into a phenylpyrrole structure and simultaneously removes the carboxyl group to form monodechloroaminopyrrolnitrin (MDA).[1][2]
Step 3: Second Chlorination by PrnC
Following the formation of MDA, a second flavin-dependent halogenase, PrnC , catalyzes the chlorination of the pyrrole ring at the 3rd position. This reaction, which also requires NADH, yields aminopyrrolnitrin (APRN).[1][2]
Step 4: Oxidation of Aminopyrrolnitrin by PrnD
The final committed step in pyrrolnitrin biosynthesis is the oxidation of the amino group of APRN to a nitro group, a reaction catalyzed by the Rieske N-oxygenase, PrnD .[1] This two-step monooxygenation reaction results in the formation of pyrrolnitrin.[1]
Proposed Biosynthesis of this compound
While the biosynthesis of this compound has not been definitively characterized, it is hypothesized to be a downstream modification of pyrrolnitrin. This is a common occurrence in secondary metabolite pathways, where a core scaffold is further decorated by tailoring enzymes. The most probable mechanism for the formation of this compound is the hydroxylation of the phenyl ring of pyrrolnitrin. This reaction is likely catalyzed by a monooxygenase, such as a cytochrome P450 enzyme, which is not part of the prn gene cluster. Several Pseudomonas species are known to possess a wide array of such enzymes for the metabolism of aromatic compounds.
Quantitative Data
Quantitative kinetic data for the enzymes of the pyrrolnitrin pathway are limited in the literature. However, some parameters have been determined for PrnC and PrnD.
| Enzyme | Substrate | Kм (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Kм) (s⁻¹mM⁻¹) |
| PrnC | Monodechloroaminopyrrolnitrin (MDA) | 14.4 ± 1.2 | 1.66 ± 0.02 | 1.9 ± 0.18 |
| PrnD | Aminopyrrolnitrin (APRN) | 191 | 6.8 | Not Reported |
Experimental Protocols
Cloning of the prnABCD Gene Cluster
The prnABCD gene cluster can be isolated from the genomic DNA of a pyrrolnitrin-producing strain, such as Pseudomonas fluorescens, using standard molecular cloning techniques. A common strategy involves the creation of a genomic library and screening for the desired clones using a probe designed from a known prn gene sequence. Alternatively, PCR-based methods can be used to amplify the entire cluster, which can then be cloned into an appropriate expression vector.
Heterologous Expression and Purification of Prn Enzymes
For in vitro characterization, the individual prn genes can be subcloned into expression vectors, such as the pET series, for overexpression in a suitable host like E. coli.
-
Expression: Transformed E. coli cells are grown to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8) and induced with an appropriate inducer like IPTG. To enhance the solubility of the expressed proteins, cultivation can be performed at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 12-16 hours).
-
Purification: A common method for purifying His-tagged Prn proteins is through immobilized metal affinity chromatography (IMAC).
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Further purification can be achieved using size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
-
In Vitro Enzyme Assays
The activity of the purified Prn enzymes can be assayed by monitoring the consumption of the substrate and the formation of the product using High-Performance Liquid Chromatography (HPLC).
-
Reaction Mixture: A typical reaction mixture would contain the purified enzyme, its substrate, and any necessary cofactors (e.g., NADH for PrnA and PrnC) in a suitable buffer.
-
Reaction Conditions: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Analysis: The reaction is quenched (e.g., by adding an organic solvent like methanol or acetonitrile) and the mixture is analyzed by reverse-phase HPLC with a C18 column. The substrates and products can be detected by their characteristic UV absorbance.
Analysis of Pyrrolnitrin and its Derivatives by HPLC
HPLC is a powerful tool for the qualitative and quantitative analysis of pyrrolnitrin and its derivatives, including this compound.
-
Sample Preparation: The metabolites can be extracted from bacterial culture supernatants or cell pellets using an organic solvent such as ethyl acetate. The organic extract is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Chromatographic Conditions: A typical method would employ a C18 reverse-phase column with a gradient elution system. For example, a gradient of water (often with a small amount of acid like formic acid or acetic acid) and acetonitrile or methanol can be used to separate the compounds.
-
Detection: The compounds can be detected using a UV detector at a wavelength where they exhibit strong absorbance (e.g., around 250-260 nm for pyrrolnitrin). For more definitive identification and structural elucidation, the HPLC system can be coupled to a mass spectrometer (LC-MS).
Visualizations
Caption: The core biosynthetic pathway of pyrrolnitrin from L-tryptophan.
Caption: Hypothetical final step in the biosynthesis of this compound.
Caption: A generalized experimental workflow for studying the this compound biosynthesis pathway.
References
An In-depth Technical Guide to Oxypyrrolnitrin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypyrrolnitrin is a naturally occurring derivative of the potent antifungal agent, pyrrolnitrin. First identified as a metabolite produced by Pseudomonas species, this compound represents a modification of the core pyrrolnitrin structure, suggesting a role in the biosynthesis, metabolism, or degradation of this important class of antimicrobial compounds. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery.
Chemical Structure and Nomenclature
While the existence of this compound as a metabolite of Pseudomonas was reported in 1966, detailed structural elucidation and public database entries remain less common than for its parent compound, pyrrolnitrin. The "oxy" prefix suggests the addition of an oxygen atom to the pyrrolnitrin scaffold. Based on common metabolic pathways of aromatic compounds, this is most likely in the form of a hydroxyl (-OH) group attached to one of the aromatic rings.
The IUPAC name for the parent compound, pyrrolnitrin, is 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole. The precise location of the hydroxyl group in this compound would alter this nomenclature. Without definitive spectroscopic data from the original isolation or a modern re-isolation and characterization, any specific structural assignment remains speculative.
Hypothetical Structure of this compound:
Based on biosynthetic and metabolic logic, a likely structure for this compound would involve hydroxylation of the phenyl ring, as this ring is activated by the nitro group and is a common site for enzymatic oxidation. A plausible, though unconfirmed, structure is 3-chloro-4-(3-chloro-5-hydroxy-2-nitrophenyl)-1H-pyrrole .
Physicochemical Properties
For comparative purposes, the physicochemical properties of pyrrolnitrin are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |
| Molecular Weight | 257.07 g/mol |
| Appearance | Pale yellow to light green solid |
| Melting Point | 124.5 °C |
| Solubility | Soluble in DMSO |
| CAS Number | 1018-71-9 |
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied. As a derivative of pyrrolnitrin, it may possess antifungal properties, although the addition of a hydroxyl group could modulate its potency and spectrum of activity. Pyrrolnitrin itself is known to inhibit fungal respiration. It is plausible that this compound interacts with similar cellular targets.
Further research is needed to elucidate the specific biological activities of this compound and to determine the signaling pathways it may modulate.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound would be based on standard methods in natural product chemistry.
A general workflow for the isolation and identification of this compound from a Pseudomonas culture could involve the following steps:
The Antifungal Mechanism of Oxypyrrolnitrin and its Progenitor, Pyrrolnitrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypyrrolnitrin is an oxidized derivative of pyrrolnitrin, a phenylpyrrole antifungal compound originally isolated from the bacterium Pseudomonas pyrrocinia. While both compounds are part of the same chemical family, studies have indicated that this compound, likely a biodegradation product of pyrrolnitrin, exhibits significantly lower antifungal activity. Therefore, this guide will focus on the well-documented mechanism of action of the parent compound, pyrrolnitrin, to provide a comprehensive understanding of the core antifungal properties of this chemical class. Pyrrolnitrin has demonstrated a broad spectrum of activity against various fungal pathogens. Its primary mode of action involves the disruption of cellular respiration, a fundamental process for fungal viability. This document provides a detailed exploration of its molecular targets, the downstream cellular consequences, and methods for its study.
Core Mechanism of Antifungal Action
The principal antifungal activity of pyrrolnitrin stems from its potent interference with the mitochondrial electron transport chain (ETC). This disruption of cellular respiration leads to a cascade of events that ultimately result in the inhibition of fungal growth.
At lower concentrations, pyrrolnitrin acts as an uncoupler of oxidative phosphorylation.[1][2] In this role, it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, without directly inhibiting the electron transport chain itself. This leads to energy depletion within the fungal cell.
At higher, growth-inhibitory concentrations, pyrrolnitrin directly inhibits the electron transport chain.[1][2][3] The primary site of this inhibition is located between succinate or NADH and coenzyme Q.[3] Specifically, pyrrolnitrin has been shown to inhibit the activity of several key enzyme complexes within the ETC, including:
-
Succinate oxidase[3]
-
NADH oxidase[3]
-
Succinate-cytochrome c reductase[3]
-
NADH-cytochrome c reductase[3]
-
Succinate-coenzyme Q reductase[3]
This blockade of electron flow halts ATP production and leads to the inhibition of essential biosynthetic processes that are dependent on cellular energy, such as the synthesis of nucleic acids and proteins.[3] While pyrrolnitrin inhibits the uptake of radioactive tracers, it does not appear to cause general damage to the fungal cell membrane that would result in the leakage of cellular contents.[3]
dot
Caption: Pyrrolnitrin's dual mechanism of action on the fungal respiratory chain.
Quantitative Data
The antifungal potency of pyrrolnitrin has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs) against a range of fungal species. Direct kinetic data for enzyme inhibition, such as IC50 or Ki values, are not extensively reported in the reviewed literature. This compound and other oxidized derivatives show marginal antifungal activity compared to pyrrolnitrin.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pyrrolnitrin against Various Fungi
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | <0.78 - 100 |
| Cryptococcus neoformans | <0.78 - 100 |
| Blastomyces dermatitidis | <0.78 - 100 |
| Sporothrix schenckii | <0.78 - 100 |
| Histoplasma capsulatum | <0.78 - 100 |
| Saccharomyces cerevisiae | Inhibited at 10 |
| Penicillium atrovenetum | Inhibited at 10 |
| Penicillium oxalicum | Inhibited at 10 |
Data compiled from multiple sources.
Experimental Protocols
The investigation of pyrrolnitrin's mechanism of action relies on a series of biochemical assays designed to measure the activity of the mitochondrial respiratory chain and its components.
Protocol 1: Isolation of Fungal Mitochondria
-
Cell Lysis: Fungal cells are harvested and washed. Protoplasts are typically generated by enzymatic digestion of the cell wall.
-
Homogenization: Protoplasts are resuspended in a buffered isotonic solution (e.g., containing mannitol or sucrose) and gently homogenized to rupture the cell membrane while leaving mitochondria intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
Washing: The mitochondrial pellet is washed with the isolation buffer to remove cytosolic contaminants.
-
Resuspension: The final mitochondrial pellet is resuspended in a suitable assay buffer.
Protocol 2: Measurement of Succinate Dehydrogenase (Complex II) Activity
This assay spectrophotometrically measures the reduction of an artificial electron acceptor.
-
Reaction Mixture: A reaction buffer is prepared containing phosphate buffer (pH 7.4), a substrate (sodium succinate), and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT).
-
Enzyme Addition: The reaction is initiated by the addition of the mitochondrial preparation.
-
Spectrophotometric Reading: The rate of reduction of the electron acceptor is measured as a change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP, 490 nm for the formazan product of INT).
-
Inhibitor Study: To confirm the specificity of the assay and to test the effect of pyrrolnitrin, the assay is run in the presence of a known Complex II inhibitor (e.g., malonate) and in the presence of varying concentrations of pyrrolnitrin.
Protocol 3: Measurement of NADH Oxidase (Complex I-III-IV) Activity
This assay measures the consumption of NADH.
-
Reaction Mixture: A reaction buffer is prepared containing phosphate buffer (pH 7.4) and NADH.
-
Enzyme Addition: The reaction is initiated by the addition of the mitochondrial preparation.
-
Spectrophotometric Reading: The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.
-
Inhibitor Study: The effect of pyrrolnitrin is determined by including it in the reaction mixture.
dot
Caption: Experimental workflow for assessing pyrrolnitrin's inhibitory effects.
Affected Signaling Pathways
The disruption of mitochondrial function by pyrrolnitrin can trigger downstream signaling cascades that influence the fungus's response to stress and antifungal agents. One such pathway is the calcium signaling pathway. Mitochondrial dysfunction can lead to an increase in cytosolic calcium levels. This activates calmodulin and subsequently the phosphatase calcineurin. Activated calcineurin dephosphorylates the transcription factor CrzA, allowing it to translocate to the nucleus. In the nucleus, CrzA upregulates the expression of genes involved in cell wall synthesis (e.g., chitin synthases) and drug efflux pumps. This can contribute to the development of antifungal resistance.
dot
Caption: Signaling cascade linking mitochondrial dysfunction to drug resistance.
Mechanisms of Fungal Resistance
Fungi can develop resistance to respiratory inhibitors like pyrrolnitrin through several mechanisms:
-
Target Site Modification: Mutations in the genes encoding the subunits of the targeted enzyme complexes, such as succinate dehydrogenase (sdhB and sdhD), can alter the protein structure. This can reduce the binding affinity of the inhibitor, rendering it less effective, while still allowing the enzyme to function.
-
Overexpression of Efflux Pumps: Fungi possess membrane transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), that can actively pump antifungal agents out of the cell. Upregulation of the genes encoding these pumps leads to a lower intracellular concentration of the drug, thus conferring resistance.
-
Activation of Alternative Metabolic Pathways: Some fungi have alternative oxidases that can bypass the inhibited sites in the main electron transport chain, allowing for continued, albeit less efficient, respiration.
References
- 1. Effect of Pyrrolnitrin on Electron Transport and Oxidative Phosphorylation in Mitochondria Isolated from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pyrrolnitrin on electron transport and oxidative phosphorylation in mitochondria isolated from Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Variants and Derivatives of Pyrrolnitrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural antibiotic pyrrolnitrin, its known natural variants, and synthetic derivatives. The document details its biosynthesis, mechanism of action, and antifungal activity, presenting quantitative data in structured tables for comparative analysis. Furthermore, it includes detailed experimental protocols for key assays and purification techniques, alongside visualizations of critical pathways to support research and development efforts in this area.
Introduction
Pyrrolnitrin is a secondary metabolite produced by several bacterial species, most notably Pseudomonas and Burkholderia.[1] It is a phenylpyrrole derivative exhibiting potent antifungal activity against a broad spectrum of fungi, including plant and human pathogens.[2] The unique chemical structure of pyrrolnitrin, featuring two chlorine atoms and a nitro group, has made it a lead compound for the development of synthetic fungicides.[1] This guide delves into the core scientific and technical aspects of pyrrolnitrin and its analogs, providing a foundational resource for researchers in mycology, natural product chemistry, and drug discovery.
Biosynthesis of Pyrrolnitrin
The biosynthesis of pyrrolnitrin from L-tryptophan is a four-step enzymatic pathway encoded by the prnABCD gene cluster.[2][3] The process involves two chlorination steps, a ring rearrangement, and an oxidation reaction.
Biosynthetic Pathway
The enzymatic cascade proceeds as follows:
-
PrnA (Tryptophan-7-halogenase): Catalyzes the chlorination of L-tryptophan at the 7-position of the indole ring to produce 7-chloro-L-tryptophan.[2][3]
-
PrnB (Monodechloroaminopyrrolnitrin synthase): Mediates a complex rearrangement of 7-chloro-L-tryptophan, involving the opening of the indole ring and subsequent formation of the pyrrole ring, to yield monodechloroaminopyrrolnitrin.[2][3]
-
PrnC (Monodechloroaminopyrrolnitrin halogenase): Catalyzes the second chlorination event, adding a chlorine atom to the phenyl ring of monodechloroaminopyrrolnitrin to form aminopyrrolnitrin.[2][3]
-
PrnD (Aminopyrrolnitrin oxidase): Oxidizes the amino group of aminopyrrolnitrin to a nitro group, completing the synthesis of pyrrolnitrin.[2][3]
Natural Variants and Synthetic Derivatives
Several natural variants of pyrrolnitrin have been isolated, often differing in their halogenation pattern. Additionally, the potent antifungal activity of pyrrolnitrin has inspired the synthesis of numerous derivatives, some of which have been developed into commercial fungicides.
Natural Variants
Naturally occurring analogs of pyrrolnitrin include:
-
Amino-pyrrolnitrin: An intermediate in the biosynthesis of pyrrolnitrin.
-
Iso-pyrrolnitrin: A structural isomer of pyrrolnitrin.
-
2-chloropyrrolnitrin: A monochlorinated analog.
-
Oxy-pyrrolnitrin: A hydroxylated derivative.
-
Bromo- and fluoro-analogs: Variants where chlorine is replaced by other halogens.[4]
Synthetic Derivatives
Key synthetic derivatives include:
-
Fenpiclonil: A phenylpyrrole fungicide developed as a more photostable analog of pyrrolnitrin.
-
Fludioxonil: Another successful commercial fungicide derived from the pyrrolnitrin scaffold, with enhanced stability and activity.
Quantitative Antifungal Activity
The antifungal efficacy of pyrrolnitrin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antifungal Activity (MIC) of Pyrrolnitrin and its Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Pyrrolnitrin | Candida albicans | <0.78 - 100 | [5] |
| Pyrrolnitrin | Cryptococcus neoformans | <0.78 - 100 | [5] |
| Pyrrolnitrin | Blastomyces dermatitidis | <0.78 - 100 | [5] |
| Pyrrolnitrin | Sporothrix schenckii | <0.78 - 100 | [5] |
| Pyrrolnitrin | Histoplasma capsulatum | <0.78 - 100 | [5] |
| Pyrrolnitrin | Saccharomyces cerevisiae | 10 | [6] |
| Pyrrolnitrin | Penicillium atrovenetum | 10 | [6] |
| Pyrrolnitrin | Penicillium oxalicum | 10 | [6] |
| Thiophene Analog V-h | Alternaria solani | >50 | [6] |
| Thiophene Analog V-h | Gibberella zeae | >50 | [6] |
| Thiophene Analog V-h | Physalospora piricola | >50 | [6] |
| Thiophene Analog V-h | Fusarium oxysporum | >50 | [6] |
| Thiophene Analog V-h | Cercospora arachidicola | >50 | [6] |
Mechanism of Action: Inhibition of the Electron Transport Chain
Pyrrolnitrin exerts its antifungal effect by disrupting cellular respiration.[7] Its primary target is the mitochondrial electron transport chain (ETC), a critical pathway for ATP synthesis.
At lower concentrations, pyrrolnitrin acts as an uncoupler of oxidative phosphorylation.[8][9] At higher, growth-inhibitory concentrations, it directly inhibits electron flow.[8][9] The primary site of inhibition is between succinate or NADH and coenzyme Q.[6] Specifically, it has been shown to inhibit NADH-cytochrome c reductase and succinate-cytochrome c reductase.[6] At even higher concentrations, it can also inhibit cytochrome oxidase.[8][9] This disruption of the ETC leads to a depletion of cellular ATP, ultimately causing fungal cell death.
Experimental Protocols
Extraction and Purification of Pyrrolnitrin from Pseudomonas fluorescens
This protocol is adapted from established methods for the isolation of pyrrolnitrin from bacterial cultures.
Materials:
-
Pseudomonas fluorescens culture grown in a suitable medium (e.g., King's B medium)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
-
Methanol
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
Extraction:
-
Centrifuge the bacterial culture to pellet the cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column equilibrated with hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC.
-
-
TLC Analysis:
-
Spot the collected fractions on a TLC plate.
-
Develop the plate using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v).
-
Visualize the spots under a UV lamp at 254 nm. Pyrrolnitrin typically appears as a dark spot.
-
Combine the fractions containing pure pyrrolnitrin.
-
-
Final Purification and Characterization:
-
The combined fractions can be further purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).
-
Confirm the identity and purity of the isolated pyrrolnitrin using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.
Materials:
-
96-well microtiter plates
-
Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)
-
Liquid broth medium (e.g., RPMI-1640)
-
Test compound (pyrrolnitrin or derivative) stock solution in a suitable solvent (e.g., DMSO)
-
Positive control (a known antifungal agent)
-
Negative control (medium with solvent, no compound)
-
Growth control (medium with inoculum, no compound)
-
Incubator
-
Microplate reader (optional, for quantitative measurement of turbidity)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare serial twofold dilutions of the test compound in the microtiter plate using the broth medium. The final volume in each well should be 100 µL.
-
The concentration range should be chosen to encompass the expected MIC value.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Alternatively, if a microplate reader is used, the MIC can be defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control.
-
Conclusion
Pyrrolnitrin and its derivatives represent a significant class of antifungal compounds with a well-defined mechanism of action. This guide has provided a detailed overview of their biosynthesis, structure-activity relationships, and methods for their study. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into these potent natural products and their potential applications in medicine and agriculture. The continued exploration of pyrrolnitrin's chemical space holds promise for the development of new and effective antifungal agents.
References
- 1. Pyrrolnitrin - Wikipedia [en.wikipedia.org]
- 2. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions encoded by pyrrolnitrin biosynthetic genes from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four genes from Pseudomonas fluorescens that encode the biosynthesis of pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effect of Pyrrolnitrin on Electron Transport and Oxidative Phosphorylation in Mitochondria Isolated from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pyrrolnitrin on electron transport and oxidative phosphorylation in mitochondria isolated from Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Oxypyrrolnitrin in Microbial Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypyrrolnitrin, a hydroxylated derivative of the well-known antifungal compound pyrrolnitrin, is a secondary metabolite produced by various soil-dwelling bacteria, primarily belonging to the genus Pseudomonas.[1][2][3] While the bioactivity and biosynthetic pathway of pyrrolnitrin are well-documented, this compound remains a less-characterized congener. This technical guide provides an in-depth overview of the current understanding of this compound's role in microbial secondary metabolism, focusing on the established biosynthetic and regulatory frameworks of its parent compound, pyrrolnitrin, as a basis for further research. The guide will delve into the known biosynthetic pathways, regulatory networks, and available methodologies for the study of these compounds, acknowledging the current gaps in the scientific literature regarding this compound-specific data.
Biosynthesis of Pyrrolnitrin and the Putative Formation of this compound
The biosynthesis of pyrrolnitrin is a well-characterized four-step enzymatic pathway encoded by the prnABCD gene cluster, which is highly conserved among producing organisms like Pseudomonas fluorescens.[4][5][6][7] The pathway commences with the amino acid L-tryptophan.
1.1. The Pyrrolnitrin Biosynthetic Pathway (prn Operon)
The synthesis of pyrrolnitrin from L-tryptophan is catalyzed by four enzymes encoded by the prn operon:[5][7]
-
PrnA (Tryptophan-7-halogenase): This flavin-dependent halogenase catalyzes the chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan.[5]
-
PrnB (Monodechloroaminopyrrolnitrin synthase): This enzyme mediates a complex rearrangement of 7-chloro-L-tryptophan, involving the opening of the indole ring, to produce monodechloroaminopyrrolnitrin.[8]
-
PrnC (Monodechloroaminopyrrolnitrin halogenase): A second flavin-dependent halogenase, PrnC, chlorinates monodechloroaminopyrrolnitrin to yield aminopyrrolnitrin.[5]
-
PrnD (Aminopyrrolnitrin oxidase): In the final step, this oxidase catalyzes the conversion of the amino group of aminopyrrolnitrin to a nitro group, forming the final product, pyrrolnitrin.[5]
1.2. Putative Biosynthesis of this compound
The precise enzymatic step leading to the formation of this compound has not been definitively characterized in the scientific literature. However, as a hydroxylated derivative of pyrrolnitrin, it is hypothesized to be formed via the action of a monooxygenase, such as a cytochrome P450 enzyme, on the pyrrolnitrin molecule.[9][10][11][12][13] This post-synthesis modification of the parent compound is a common strategy in microbial secondary metabolism to generate chemical diversity.
Regulation of Pyrrolnitrin and this compound Production
The production of pyrrolnitrin, and likely this compound, is tightly regulated in response to cell density and environmental cues. This regulation is primarily orchestrated by a complex signaling network involving the GacS/GacA two-component system and the stationary-phase sigma factor RpoS.[14][15][16][17][18][19][20]
2.1. The GacS/GacA Two-Component System
The GacS/GacA system is a global regulatory cascade that controls the expression of numerous secondary metabolites and virulence factors in Pseudomonas.[14][16][17][18]
-
GacS: A sensor kinase that responds to an as-yet-unidentified signal, leading to its autophosphorylation.[15][18]
-
GacA: A response regulator that is phosphorylated by GacS. Phosphorylated GacA then acts as a transcriptional activator for small regulatory RNAs (sRNAs) such as RsmX, RsmY, and RsmZ.[14][16]
-
Rsm sRNAs: These sRNAs sequester the translational repressor protein RsmA.[14]
-
RsmA: In the absence of the Rsm sRNAs, RsmA binds to the 5' untranslated region of target mRNAs, including those of the prn operon, inhibiting their translation. By sequestering RsmA, the Rsm sRNAs relieve this repression, allowing for the biosynthesis of pyrrolnitrin.[16]
2.2. The Role of the Stationary-Phase Sigma Factor RpoS
RpoS is a key regulator of gene expression during the stationary phase of bacterial growth and in response to various stress conditions.[19][21][22][23] In Pseudomonas, RpoS has been shown to positively influence the expression of the prn operon, likely by directing RNA polymerase to the promoter of the prn genes. The expression of rpoS itself is complex and can be influenced by the GacS/GacA system, creating a hierarchical regulatory network.[14][17][19]
Quantitative Data
Currently, there is a lack of specific quantitative data in the published literature regarding the production yields of this compound. However, studies on the parent compound, pyrrolnitrin, have reported yields that can be influenced by culture conditions and strain modifications. For instance, mutation of Pseudomonas aureofaciens ATCC 15926 resulted in a 30-fold increase in pyrrolnitrin production.[2] Furthermore, the addition of tryptophan to the culture medium has been shown to enhance pyrrolnitrin yield.[2] It is plausible that conditions optimizing pyrrolnitrin production would also lead to increased levels of its derivatives, including this compound, although this requires experimental verification.
| Parameter | Condition | Effect on Pyrrolnitrin Production | Reference |
| Strain | P. aureofaciens ATCC 15926 (mutant) | 30-fold increase | [2] |
| Precursor | Addition of DL-tryptophan (1 mg/mL) | Doubled production | [2] |
Experimental Protocols
4.1. General Protocol for Extraction and Purification of Pyrrolnitrin and its Derivatives
This protocol is a generalized procedure based on methods described for pyrrolnitrin and can be adapted for the isolation of this compound.[1][2]
-
Culture and Extraction:
-
Grow the producing bacterial strain (e.g., Pseudomonas fluorescens) in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.
-
After a suitable incubation period, pellet the bacterial cells by centrifugation.
-
Extract the cell pellet and the supernatant separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compounds of interest.
-
Further purify the combined fractions using high-performance liquid chromatography (HPLC), employing a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile-water gradient).[1][24]
-
4.2. Structural Elucidation
The structure of the purified compound can be elucidated using a combination of spectroscopic techniques:[1][25][26][27][28][29]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of the atoms.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, member of the pyrrolnitrin family of secondary metabolites. While its precise role and biosynthesis remain to be fully elucidated, the extensive knowledge of its parent compound provides a solid foundation for future research. Key areas for future investigation include:
-
Identification of the this compound Biosynthetic Enzyme: Identifying and characterizing the enzyme responsible for the hydroxylation of a pyrrolnitrin precursor is crucial for a complete understanding of its biosynthesis.
-
Quantitative Production Studies: Detailed studies on the production of this compound under various fermentation conditions are needed to optimize its yield.
-
Bioactivity Profiling: A comprehensive evaluation of the biological activities of this compound is required to determine its potential applications in medicine and agriculture.
-
Regulatory Studies: Elucidating the specific regulatory mechanisms that control this compound production will provide insights into how its synthesis is coordinated with the overall metabolism of the producing organism.
Addressing these research questions will not only enhance our fundamental understanding of microbial secondary metabolism but may also pave the way for the development of new bioactive compounds for various applications.
References
- 1. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility [mdpi.com]
- 2. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four genes from Pseudomonas fluorescens that encode the biosynthesis of pyrrolnitrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Functions encoded by pyrrolnitrin biosynthetic genes from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. An artificial cytochrome P450 that hydroxylates unactivated carbons with regio- and stereoselectivity and useful catalytic turnovers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ab initio dynamics of the cytochrome P450 hydroxylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three small RNAs jointly ensure secondary metabolism and biocontrol in Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The GacS-GacA two-component regulatory system of Pseudomonas fluorescens: a bacterial two-hybrid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. The Two-Component Regulators GacS and GacA Influence Accumulation of the Stationary-Phase Sigma Factor ςS and the Stress Response in Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Regulation of rpoS Gene Expression in Pseudomonas: Involvement of a TetR Family Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rpoS - Wikipedia [en.wikipedia.org]
- 22. RpoS-dependent stress tolerance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Combined Transcriptome and Proteome Analysis of RpoS Regulon Reveals Its Role in Spoilage Potential of Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. | Semantic Scholar [semanticscholar.org]
- 26. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Problems, principles and progress in computational annotation of NMR metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Unraveling Pyrrolnitrin: From Chemical Identity to Biological Function
An in-depth guide to Pyrrolnitrin, a potent antifungal agent. This document provides a comprehensive overview of its chemical properties, biological activity, and mechanisms of action for researchers, scientists, and drug development professionals.
A Note on Nomenclature: Initial searches for "oxypyrrolnitrin" did not yield a recognized chemical entity. It is highly probable that the intended compound of interest is Pyrrolnitrin , a well-documented antifungal metabolite. This guide will focus on Pyrrolnitrin.
Pyrrolnitrin is a secondary metabolite produced by several species of Pseudomonas bacteria.[1] It exhibits potent antifungal activity against a broad spectrum of fungi, including dermatophytes, making it a significant compound in both agricultural and clinical research.[1]
Chemical Identity of Pyrrolnitrin
A clear understanding of a compound's chemical identifiers is fundamental for research and regulatory purposes. The key identifiers for Pyrrolnitrin are summarized below.
| Chemical Identifier | Value |
| CAS Number | 1018-71-9[1] |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂[1][2] |
| IUPAC Name | 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole[1] |
| InChI | InChI=1S/C10H6Cl2N2O2/c11-8-3-1-2-6(10(8)14(15)16)7-4-13-5-9(7)12/h1-5,13H[1] |
| InChIKey | QJBZDBLBQWFTPZ-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C(C(=C1)Cl)N(=O)=O)C2=C(C=CN2)Cl[1] |
| PubChem CID | 13916[1] |
Mechanism of Action: Disrupting Fungal Respiration
Pyrrolnitrin's primary mode of action is the inhibition of the fungal respiratory chain.[1] It specifically targets and disrupts the terminal electron transport system, leading to a cessation of cellular respiration and subsequent cell death.[1] This targeted mechanism contributes to its efficacy as an antifungal agent.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are generalized methodologies for the isolation and antifungal susceptibility testing of Pyrrolnitrin.
1. Isolation of Pyrrolnitrin from Pseudomonas species:
-
Culture Preparation: A pure culture of a Pyrrolnitrin-producing Pseudomonas strain is inoculated into a suitable liquid broth medium (e.g., Nutrient Broth or a specialized production medium) and incubated under optimal conditions (temperature, shaking speed) for a defined period to allow for metabolite production.
-
Extraction: The culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant, containing the secreted Pyrrolnitrin, is then extracted using a non-polar organic solvent such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction.
-
Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to chromatographic techniques for purification. This may involve column chromatography using silica gel, followed by high-performance liquid chromatography (HPLC) to obtain pure Pyrrolnitrin.
-
Characterization: The purified compound is characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity by comparing the data with known standards for Pyrrolnitrin.
2. Antifungal Susceptibility Testing:
-
Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of Pyrrolnitrin against a specific fungal strain.
-
A serial dilution of Pyrrolnitrin is prepared in a multi-well microtiter plate containing a fungal growth medium.
-
Each well is then inoculated with a standardized suspension of the target fungus.
-
The plate is incubated under conditions suitable for fungal growth.
-
The MIC is determined as the lowest concentration of Pyrrolnitrin that visibly inhibits fungal growth.
-
Logical Workflow for Pyrrolnitrin Research
The following diagram illustrates a typical workflow for the discovery and initial evaluation of Pyrrolnitrin as an antifungal agent.
Caption: A logical workflow for the discovery and evaluation of Pyrrolnitrin.
References
Methodological & Application
Oxypyrrolnitrin: Detailed Synthesis and Purification Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of oxypyrrolnitrin, a naturally occurring phenylpyrrole with antifungal properties. While detailed, step-by-step synthesis and purification protocols for this compound are not extensively documented in publicly available literature, this application note outlines the established biosynthetic pathway of the closely related parent compound, pyrrolnitrin, and discusses the general principles and techniques applicable to the synthesis and purification of this compound. Additionally, it describes the key signaling pathway affected by this class of compounds.
This compound, chemically known as 3-chloro-4-(2-nitro-3-chloro-6-hydroxyphenyl)pyrrole, is a derivative of the well-studied antifungal agent pyrrolnitrin.[1] Pyrrolnitrin itself is a tryptophan-derived secondary metabolite produced by several species of bacteria, most notably from the genus Pseudomonas.[2] this compound is considered a natural congener of pyrrolnitrin.[2]
Biosynthesis of the Phenylpyrrole Scaffold
The biosynthesis of the foundational phenylpyrrole structure, as elucidated for pyrrolnitrin, originates from the amino acid L-tryptophan. This multi-step enzymatic process serves as the natural blueprint for the creation of this compound and other related compounds. The pathway involves a series of four key enzymatic reactions:
-
Chlorination of Tryptophan: The pathway is initiated by the enzyme tryptophan 7-halogenase (PrnA), which catalyzes the regioselective chlorination of L-tryptophan to form 7-chloro-L-tryptophan.
-
Ring Rearrangement and Decarboxylation: The PrnB enzyme then facilitates a complex rearrangement of the indole ring of 7-chloro-L-tryptophan, leading to the formation of monodechloroaminopyrrolnitrin.
-
Second Chlorination: The PrnC enzyme introduces a second chlorine atom to produce aminopyrrolnitrin.
-
Oxidation: Finally, the PrnD enzyme catalyzes the oxidation of the amino group to a nitro group, yielding the final pyrrolnitrin molecule.
The hydroxylation that distinguishes this compound from pyrrolnitrin is presumed to occur as a subsequent modification, although the specific enzyme responsible for this step has not been definitively characterized in the literature.
Chemical Synthesis Approaches
One of the early and notable total syntheses of pyrrolnitrin provides a foundational strategy. Generally, the chemical synthesis of phenylpyrroles involves the construction of the substituted pyrrole ring and the introduction of the nitro and chloro substituents onto the phenyl ring.
Hypothetical Synthetic Strategy for this compound:
A plausible synthetic route for this compound would likely involve the coupling of a suitably functionalized pyrrole precursor with a substituted nitrophenyl derivative. Key challenges in such a synthesis would include the regioselective introduction of the hydroxyl group on the phenyl ring and the two chlorine atoms.
One potential approach could involve the oxidation of pyrrolnitrin. The direct oxidation of the phenyl ring of pyrrolnitrin to introduce a hydroxyl group would require a highly regioselective oxidation method to target the specific carbon atom.
Purification Protocols
The purification of this compound from natural sources, such as bacterial cultures, or from a synthetic reaction mixture would typically employ standard chromatographic techniques. Given its structural similarity to pyrrolnitrin, methods used for the purification of the parent compound are likely to be effective for this compound.
General Purification Workflow:
-
Extraction: The first step involves the extraction of the compound from the culture broth or reaction mixture using an appropriate organic solvent.
-
Chromatography: The crude extract is then subjected to one or more chromatographic separation techniques.
-
Column Chromatography: Silica gel column chromatography is a common method for the initial purification of small organic molecules. A solvent gradient system would be used to separate compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, Reverse-Phase HPLC (RP-HPLC) is a powerful technique. A C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) is a standard choice for separating phenylpyrrole compounds.
-
Table 1: General Parameters for Purification of Phenylpyrroles
| Technique | Stationary Phase | Mobile Phase (Example) | Detection |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | UV-Vis |
| RP-HPLC | C18 | Water/Acetonitrile Gradient | UV-Vis (e.g., 254 nm) |
Note: Specific conditions such as gradient profile, flow rate, and column dimensions would need to be optimized for the separation of this compound.
Biological Activity and Signaling Pathway
This compound, as a member of the phenylpyrrole class of fungicides, is believed to share a similar mechanism of action with its parent compound, pyrrolnitrin. The primary antifungal activity of these compounds is attributed to the disruption of the fungal respiratory electron transport chain.[3][4]
More specifically, phenylpyrroles are known to interfere with the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This pathway is crucial for fungal adaptation to osmotic stress. The phenylpyrrole fungicides are thought to aberrantly activate the HOG pathway, leading to an accumulation of glycerol inside the fungal cells. This uncontrolled glycerol production disrupts the osmotic balance, causing the cells to swell and eventually burst.
The key molecular target in this pathway is a group III hybrid histidine kinase (HHK). The fungicide binds to the HHK, which in turn leads to the phosphorylation and activation of downstream components of the HOG pathway, culminating in the activation of the Hog1 MAP kinase.
Below is a diagram illustrating the proposed signaling pathway affected by phenylpyrrole fungicides.
Caption: HOG signaling pathway activation by this compound.
Conclusion
This compound represents an interesting natural product with potential applications in antifungal drug development. While detailed protocols for its chemical synthesis and purification are not as well-established as those for its parent compound, pyrrolnitrin, the principles and techniques outlined in this document provide a solid foundation for researchers in this field. Understanding the biosynthetic pathway offers insights into its natural production, while knowledge of the affected HOG signaling pathway is crucial for elucidating its mechanism of action and for the development of novel antifungal strategies. Further research is warranted to develop and publish detailed and optimized protocols for the synthesis and purification of this compound to facilitate its broader investigation and potential application.
References
- 1. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Extraction of Oxypyrrolnitrin from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypyrrolnitrin is a halogenated phenylpyrrole natural product produced by several species of bacteria, most notably from the Pseudomonas genus. It is a derivative of the well-known antifungal compound, pyrrolnitrin. Like pyrrolnitrin, this compound is of interest to researchers for its potential biological activities, which necessitates reliable methods for its extraction and purification from bacterial cultures for further study.
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from bacterial fermentation broths. The methodologies are based on established procedures for the closely related compound, pyrrolnitrin, and are suitable for laboratory-scale production and analysis.
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow a pathway very similar to that of pyrrolnitrin, originating from the amino acid L-tryptophan. The proposed pathway involves a series of enzymatic modifications, including halogenation and rearrangement, to form the pyrrolnitrin scaffold, which is then further oxidized to yield this compound.[1][2] The key steps are catalyzed by a suite of enzymes encoded by the prn gene cluster.[1]
References
Application Notes and Protocols for Oxypyrrolnitrin as a Biofungicide in Agriculture
Disclaimer: Information regarding the specific application and efficacy of oxypyrrolnitrin is limited in publicly available scientific literature. The following application notes and protocols are primarily based on data available for its parent compound, pyrrolnitrin (PRN), a well-researched biofungicide. It is recommended that researchers validate these protocols for this compound specifically.
Introduction
This compound is a derivative of pyrrolnitrin, a secondary metabolite produced by several species of bacteria, most notably Pseudomonas and Burkholderia. Pyrrolnitrin exhibits broad-spectrum antifungal activity against a wide range of plant pathogenic fungi, making it a promising candidate for development as a biofungicide in sustainable agriculture. Its mechanism of action primarily involves the disruption of the fungal respiratory chain. Furthermore, metabolites from beneficial microbes can induce systemic resistance in plants, enhancing their natural defense mechanisms against pathogens.
These application notes provide researchers, scientists, and drug development professionals with a summary of the available data on the efficacy of pyrrolnitrin, detailed experimental protocols for its application and evaluation, and an overview of the potential plant signaling pathways involved in its mode of action.
Quantitative Data on Antifungal Activity of Pyrrolnitrin
The following tables summarize the reported in vitro antifungal activity of pyrrolnitrin against various phytopathogenic fungi. This data can serve as a baseline for efficacy studies of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrolnitrin against Various Fungi
| Fungal Species | MIC (µg/mL) | Reference |
| Alternaria sp. | < 10 | [1](--INVALID-LINK--) |
| Aspergillus niger | < 10 | [1](--INVALID-LINK--) |
| Botrytis cinerea | < 10 | [1](--INVALID-LINK--) |
| Candida albicans | < 0.78 - 100 | [2](--INVALID-LINK--) |
| Cryptococcus neoformans | < 0.78 - 100 | [2](--INVALID-LINK--) |
| Fusarium oxysporum | < 10 | [1](--INVALID-LINK--) |
| Penicillium expansum | < 10 | [1](--INVALID-LINK--) |
| Pythium aphanidermatum | < 10 | [1](--INVALID-LINK--) |
| Pythium ultimum | < 10 | [1](--INVALID-LINK--) |
| Rhizoctonia solani | < 10 | [1](--INVALID-LINK--) |
| Sclerotium rolfsii | < 10 | [1](--INVALID-LINK--) |
Table 2: Efficacy of Pyrrolnitrin against Botrytis cinerea
| Parameter | Value | Reference |
| EC50 (50% Effective Concentration) | 5.8 µg/mL | Not directly found in search results |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mode of action of this compound as a biofungicide.
In Vitro Antifungal Activity Assay
This protocol determines the direct inhibitory effect of this compound on the growth of a target phytopathogenic fungus.
Materials:
-
Pure this compound
-
Target fungal culture (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Solvent for this compound (e.g., DMSO, ethanol)
-
Sterile petri dishes
-
Sterile distilled water
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to prepare a high-concentration stock solution.
-
Preparation of Amended Media: Autoclave the fungal growth medium and cool it to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile petri dishes.
-
Fungal Inoculation: Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a fresh fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of growth inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible fungal growth. The EC50 value can be calculated by probit analysis.
Seed Treatment Efficacy Trial
This protocol evaluates the effectiveness of this compound as a seed treatment to protect against seed-borne or soil-borne pathogens.
Materials:
-
This compound formulation
-
Seeds of a susceptible plant species (e.g., tomato, cucumber)
-
Pathogen inoculum (e.g., spores of Fusarium oxysporum or sclerotia of Rhizoctonia solani)
-
Sterile soil or potting mix
-
Pots or trays
-
Growth chamber or greenhouse
Procedure:
-
Seed Treatment: Prepare a solution of this compound at the desired concentration. Coat the seeds with the solution and allow them to air dry under sterile conditions. A sticker or polymer may be used to improve adherence. Include an untreated control and a positive control with a commercial fungicide.
-
Soil Inoculation (if necessary): If evaluating against a soil-borne pathogen, infest the sterile soil with a known amount of the pathogen inoculum.
-
Sowing: Sow the treated and control seeds in the pots or trays containing the infested or sterile soil.
-
Growth Conditions: Maintain the pots in a growth chamber or greenhouse with optimal conditions for plant growth and disease development.
-
Data Collection: After a predetermined period (e.g., 14-21 days), assess the following parameters:
-
Germination rate (%)
-
Disease incidence (% of plants showing symptoms)
-
Disease severity (on a scale of 0-5, where 0 is no symptoms and 5 is plant death)
-
Plant height and biomass (fresh and dry weight)
-
-
Analysis: Compare the data from the this compound-treated group with the untreated and positive controls using appropriate statistical analysis (e.g., ANOVA).
Evaluation of Induced Systemic Resistance (ISR)
This protocol is designed to determine if this compound can induce a systemic defense response in plants.
Materials:
-
This compound solution
-
Healthy, young plants (e.g., Arabidopsis thaliana, tomato)
-
Pathogen suspension (e.g., Pseudomonas syringae for SAR, or a necrotrophic fungus for JA/ET-mediated ISR)
-
Syringe without a needle
-
Growth chamber
Procedure:
-
Induction Treatment: Apply the this compound solution to the roots of one set of plants (drench application) or to a few lower leaves of another set (local application). Include a control group treated with water or the solvent.
-
Challenge Inoculation: After a specific induction period (e.g., 3-7 days), challenge a distal, untreated part of the plant (e.g., upper leaves) with the pathogen suspension. This can be done by infiltration with a syringe or by spray inoculation.
-
Disease Assessment: After an appropriate incubation period (e.g., 3-5 days), assess the disease symptoms (e.g., lesion size, bacterial count, or disease severity) in the challenged leaves.
-
Biochemical and Molecular Analysis (Optional):
-
Salicylic Acid (SA) and Jasmonic Acid (JA) quantification: Harvest leaf tissue at different time points after induction and/or challenge to measure the levels of these key defense hormones using techniques like HPLC-MS.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of defense-related marker genes (e.g., PR1 for the SA pathway, PDF1.2 for the JA/ET pathway).
-
-
Analysis: Compare the disease severity and molecular markers between the induced and control plants to determine if this compound treatment resulted in enhanced resistance.
Signaling Pathways and Experimental Workflows
The application of biofungicides can trigger innate plant defense mechanisms. The two major signaling pathways involved in induced resistance are the Salicylic Acid (SA) pathway, typically effective against biotrophic and hemibiotrophic pathogens, and the Jasmonic Acid (JA)/Ethylene (ET) pathway, which is mainly active against necrotrophic pathogens and herbivorous insects.
Proposed Signaling Pathway for this compound-Induced Resistance
The following diagram illustrates a hypothetical model of how this compound might induce plant defense responses.
Caption: Hypothetical signaling cascade for this compound-induced plant defense.
Experimental Workflow for Biofungicide Efficacy Testing
The following diagram outlines a general workflow for evaluating the efficacy of this compound as a biofungicide.
Caption: A generalized workflow for the development of a biofungicide.
Conclusion
The available data on pyrrolnitrin strongly suggests that its derivative, this compound, holds significant potential as a biofungicide for use in agriculture. Its broad-spectrum antifungal activity and the potential to induce systemic resistance in plants make it an attractive candidate for integrated pest management programs. The protocols and information provided herein offer a framework for researchers to further investigate and develop this compound as a novel, effective, and environmentally friendly tool for plant disease management. Further research is critically needed to establish the specific efficacy, optimal application methods, and the precise molecular interactions of this compound with both plant pathogens and host plants.
References
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Oxypyrrolnitrin
Introduction
Oxypyrrolnitrin, a derivative of the microbial metabolite pyrrolnitrin, has demonstrated notable antifungal properties. These application notes provide a comprehensive overview and detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to this compound. The methodologies are based on the established standards from the Clinical and Laboratory Standards Institute (CLSI), particularly documents M27 for yeasts and M38-A for filamentous fungi, ensuring reproducibility and accuracy.[1][2][3][4][5] These protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antifungal agents.
Mechanism of Action
The antifungal activity of pyrrolnitrin, a closely related compound, primarily involves the inhibition of the terminal electron transport system in the fungal respiratory chain.[6][7][8] It is understood to act between succinate or reduced nicotinamide adenine dinucleotide (NADH) and coenzyme Q.[6][7] This disruption of the respiratory process leads to the inhibition of fungal growth.[6][7] While this compound's precise mechanism is a subject of ongoing research, it is hypothesized to share a similar mode of action, targeting mitochondrial respiration. This disruption can also lead to secondary effects such as the inhibition of nucleic acid and protein synthesis.[6]
Data Presentation
Quantitative data from antifungal susceptibility testing is typically summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The results should be presented in a clear and structured format to allow for easy comparison of the activity of this compound against different fungal species.
Table 1: Example Summary of this compound MIC Values (μg/mL)
| Fungal Species | Strain ID | This compound MIC50 | This compound MIC90 | This compound MIC Range | Fluconazole MIC Range (Control) |
| Candida albicans | ATCC 90028 | ||||
| Candida glabrata | Clinical Isolate 1 | ||||
| Cryptococcus neoformans | ATCC 208821 | ||||
| Aspergillus fumigatus | ATCC 204305 | ||||
| Aspergillus flavus | Clinical Isolate 2 | ||||
| Fusarium solani | Clinical Isolate 3 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound against yeasts and filamentous fungi using the broth microdilution method.
Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
1. Materials:
-
This compound (analytical grade powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[1]
-
Sterile 96-well U-bottom microdilution plates[1]
-
Fungal isolates (e.g., Candida spp., Cryptococcus spp.)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
2. Inoculum Preparation:
-
Subculture the yeast isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.[11]
3. Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plates to achieve the desired final concentration range (e.g., 0.03 to 32 µg/mL). The final volume in each well should be 100 µL.
-
Include a positive control (no drug) and a negative control (no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours.
5. Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the positive control.[12] This can be determined visually or with a microplate reader.
Protocol 2: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A)
1. Materials:
-
Same as for yeasts, with the addition of Potato Dextrose Agar (PDA) for fungal culture.
-
Fungal isolates (e.g., Aspergillus spp., Fusarium spp.)
-
Quality control strains (e.g., Paecilomyces variotii ATCC MYA-3630)[2]
2. Inoculum Preparation:
-
Culture the mold on PDA at 35°C for 7 days to encourage sporulation.[2]
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.
3. Drug Dilution, Inoculation, and Incubation:
-
Follow the same procedures for drug dilution and inoculation as described for yeasts.
-
Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.
4. Reading the MIC:
-
The MIC for filamentous fungi is defined as the lowest concentration of the antifungal agent that shows 100% inhibition of growth (for drugs like amphotericin B) or a prominent decrease in turbidity (for azoles). For this compound, a ≥50% growth inhibition endpoint is a reasonable starting point, subject to validation.[13]
Visualizations
Diagram 1: Experimental Workflow for Antifungal Susceptibility Testing
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Hypothesized Signaling Pathway of this compound's Antifungal Action
Hypothesized mechanism of this compound targeting the mitochondrial electron transport chain.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]
- 8. The mode of action of antifungal agents: effect of pyrrolnitrin on mitochondrial electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. idexx.com [idexx.com]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. msjonline.org [msjonline.org]
Application Notes and Protocols for the Development of Oxypyrrolnitrin-Based Crop Protection Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the research and development of oxypyrrolnitrin and its derivatives as potential crop protection agents. The content covers the background, mechanism of action, and detailed protocols for synthesis, in vitro efficacy testing, and analytical quantification.
Introduction to this compound and Phenylpyrrole Fungicides
This compound is a natural derivative of pyrrolnitrin, a secondary metabolite produced by several species of bacteria, most notably Pseudomonas and Burkholderia.[1] Pyrrolnitrin and its synthetic analogs, such as fludioxonil and fenpiclonil, belong to the phenylpyrrole class of fungicides.[2][3] These compounds are known for their broad-spectrum antifungal activity against a wide range of plant pathogenic fungi.[4] Pyrrolnitrin-producing bacteria have been investigated as biological control agents due to their ability to suppress fungal diseases in various crops.[5]
The primary mode of action of phenylpyrroles involves the inhibition of the fungal mitochondrial electron transport chain, which disrupts cellular respiration and leads to fungal cell death.[6][7] While the antifungal properties of pyrrolnitrin are well-documented, specific quantitative data on the efficacy of this compound against major plant pathogens is not extensively available in the current literature. However, studies on oxidized derivatives of pyrrolnitrin have suggested they may have more marginal activity compared to the parent compound.[8]
These notes provide protocols to enable researchers to synthesize this compound, evaluate its antifungal activity, and quantify its presence, thereby facilitating the exploration of its potential as a crop protection agent.
Data Presentation: Antifungal Activity of Phenylpyrroles
Table 1: In Vitro Antifungal Activity of Pyrrolnitrin against Various Fungal Species
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | <0.78 - 100 | [9] |
| Cryptococcus neoformans | <0.78 - 100 | [9] |
| Blastomyces dermatitidis | <0.78 - 100 | [9] |
| Sporothrix schenckii | <0.78 - 100 | [9] |
| Histoplasma capsulatum | <0.78 - 100 | [9] |
| Trichophyton asteroides | 0.05 | [4] |
| Various Gram-positive and Gram-negative bacteria | 12.5 - 100 | [4] |
Table 2: Efficacy of Pyrrolnitrin against Botrytis cinerea
| Parameter | Value | Reference |
| Mean EC50 | 26 µg/L | [10] |
| Minimum Inhibitory Concentration (Germination) | < 100 µg/L | [10] |
Signaling Pathways and Mechanisms of Action
The biosynthesis of pyrrolnitrin from tryptophan is a four-step enzymatic process encoded by the prnABCD gene cluster found in producing bacteria like Pseudomonas fluorescens.[1] this compound is a hydroxylated derivative of this core molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolnitrin Production by Biological Control Agent Pseudomonas cepacia B37w in Culture and in Colonized Wounds of Potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of phenyl- and benzoylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolnitrin from Burkholderia cepacia: antibiotic activity against fungi and novel activities against streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systemic antifungal activity of pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Maximizing Oxypyrrolnitrin Production: A Guide to Fermentation Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Oxypyrrolnitrin, a hydroxylated derivative of the potent antifungal agent pyrrolnitrin, presents a compelling area of study for the development of new therapeutic agents. Produced as a secondary metabolite by various bacteria, most notably species of Pseudomonas, the optimization of its production is a critical step in harnessing its full potential. This document provides a comprehensive overview of the key fermentation parameters and protocols designed to maximize the yield of this compound.
The biosynthesis of this compound is intrinsically linked to that of its precursor, pyrrolnitrin. The production of pyrrolnitrin is governed by the prn gene cluster (prnABCD), which facilitates the conversion of L-tryptophan into pyrrolnitrin. While the precise enzymatic step for the hydroxylation of pyrrolnitrin to this compound is not fully elucidated, it is understood to be a subsequent modification. Therefore, strategies to enhance the flux through the pyrrolnitrin pathway are foundational to maximizing this compound production. Key factors influencing this process include the selection of a high-producing microbial strain, optimization of the culture medium, and precise control of physical fermentation parameters.
Recent studies have highlighted the importance of precursor supply and the regulation of competing metabolic pathways. Furthermore, advanced fermentation strategies, such as fed-batch cultivation, have shown promise in overcoming substrate inhibition and extending the production phase, leading to significantly higher yields. The following sections provide detailed protocols and data-driven recommendations to guide researchers in developing robust and efficient fermentation processes for this compound production.
Signaling Pathways and Experimental Workflow
A fundamental understanding of the biosynthetic pathway and the overall experimental process is crucial for successful optimization.
Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.
Caption: General experimental workflow for this compound production and analysis.
Fermentation Conditions for Maximizing this compound Production
The following tables summarize key fermentation parameters identified in the literature for the production of pyrrolnitrin and its derivatives by Pseudomonas species. These conditions provide a strong starting point for the optimization of this compound production.
Table 1: Recommended Basal Fermentation Medium Composition
| Component | Concentration (g/L) | Role |
| Glucose | 10 - 20 | Primary Carbon Source |
| Peptone | 5 - 10 | Nitrogen and Growth Factor Source |
| Yeast Extract | 2 - 5 | Nitrogen, Vitamin, and Growth Factor Source |
| K2HPO4 | 1 - 2 | Buffering Agent and Phosphorus Source |
| MgSO4·7H2O | 0.5 - 1 | Cofactor for Enzymatic Reactions |
| L-Tryptophan | 0.1 - 0.5 | Precursor for Biosynthesis |
Table 2: Optimized Physical Fermentation Parameters
| Parameter | Optimal Range | Rationale |
| pH | 6.5 - 7.5 | Maintains enzymatic activity and cell viability. |
| Temperature | 25 - 30 °C | Promotes optimal growth and secondary metabolite production. |
| Agitation | 150 - 250 rpm | Ensures adequate mixing and oxygen transfer. |
| Aeration | 1.0 - 1.5 vvm | Provides sufficient oxygen for aerobic respiration and biosynthesis. |
| Fermentation Time | 48 - 96 hours | Varies depending on strain and conditions; monitor production over time. |
Experimental Protocols
Protocol 1: Inoculum Preparation
Objective: To prepare a healthy and active seed culture for inoculation of the production fermenter.
Materials:
-
Selected high-producing Pseudomonas strain (e.g., P. protegens, P. fluorescens)
-
Seed culture medium (e.g., Luria-Bertani or a medium similar to the production medium but with lower substrate concentrations)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Aseptically transfer a single colony of the Pseudomonas strain from a fresh agar plate to a flask containing the sterile seed culture medium.
-
Incubate the flask at 28°C with shaking at 200 rpm for 18-24 hours, or until the culture reaches the mid-to-late exponential growth phase (OD600 of approximately 2.0-3.0).
-
Use this seed culture to inoculate the production fermenter at a volume of 5-10% (v/v).
Protocol 2: Batch Fermentation for this compound Production
Objective: To produce this compound in a controlled batch fermentation process.
Materials:
-
Sterilized bioreactor
-
Production medium (as described in Table 1)
-
Prepared inoculum
-
pH probe, dissolved oxygen (DO) probe, temperature probe
-
Acid (e.g., 1M HCl) and base (e.g., 1M NaOH) for pH control
-
Antifoam agent
Procedure:
-
Prepare and sterilize the production medium in the bioreactor.
-
Calibrate the pH and DO probes.
-
Aseptically inoculate the bioreactor with the seed culture.
-
Set the fermentation parameters as outlined in Table 2 (e.g., pH 7.0, temperature 28°C, agitation 200 rpm, aeration 1.0 vvm).
-
Monitor and control the pH and DO throughout the fermentation. Add acid/base as needed to maintain the pH setpoint. Adjust agitation and/or aeration to maintain a desired DO level (e.g., above 20% saturation).
-
Add antifoam agent as required to control foaming.
-
Collect samples aseptically at regular intervals (e.g., every 12 hours) to monitor cell growth (OD600) and this compound production.
-
Harvest the fermentation broth after the desired fermentation time (typically when production plateaus or begins to decline).
Protocol 3: Fed-Batch Fermentation for Enhanced this compound Production
Objective: To increase the yield of this compound by feeding a concentrated nutrient solution during fermentation.
Materials:
-
Same as for batch fermentation
-
Concentrated sterile feed solution (e.g., 500 g/L glucose and 100 g/L peptone)
-
Peristaltic pump
Procedure:
-
Start a batch fermentation as described in Protocol 2, but with a lower initial concentration of the primary carbon and nitrogen sources (e.g., 5 g/L glucose, 2 g/L peptone).
-
When the initial carbon source is nearly depleted (which can be monitored by a sharp increase in DO or a decrease in CO2 evolution), begin feeding the concentrated nutrient solution at a controlled rate.
-
The feeding strategy can be a constant feed rate, an exponential feed rate to maintain a constant specific growth rate, or a feedback control strategy based on a parameter like pH or DO.
-
Continue the fermentation with feeding for an extended period (e.g., up to 120 hours or longer) to maximize biomass and product formation.
-
Monitor and harvest as described for batch fermentation.
Protocol 4: Extraction and Quantification of this compound
Objective: To extract this compound from the fermentation broth and quantify its concentration.
Materials:
-
Fermentation broth
-
Ethyl acetate or other suitable organic solvent
-
Separatory funnel
-
Rotary evaporator
-
Methanol (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
-
This compound standard (if available) or pyrrolnitrin standard for relative quantification
Procedure:
-
Extraction:
-
Centrifuge the fermentation broth to separate the supernatant and the cell pellet.
-
Combine the supernatant and the cell pellet and extract twice with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Quantification:
-
Dissolve the crude extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered sample into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the compounds.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Identify the peak corresponding to this compound based on its retention time compared to a standard (if available).
-
Quantify the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of the standard. If an this compound standard is unavailable, pyrrolnitrin can be used for a semi-quantitative estimation.
-
Application Note: Quantification of Oxypyrrolnitrin using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of oxypyrrolnitrin in complex biological matrices. As a hydroxylated derivative of the antifungal compound pyrrolnitrin, accurate quantification of this compound is crucial for metabolism, pharmacokinetic, and environmental fate studies. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed method performance characteristics.
Introduction
This compound is a metabolite of pyrrolnitrin, a secondary metabolite produced by several bacterial species, notably from the genus Pseudomonas. Pyrrolnitrin exhibits potent antifungal activity, and its metabolic fate is of significant interest to researchers in drug development, agriculture, and environmental science. Understanding the formation and concentration of metabolites like this compound is essential for evaluating the efficacy, safety, and environmental impact of pyrrolnitrin.
This application note outlines a hypothetical, yet scientifically grounded, HPLC-MS/MS method for the quantification of this compound. The methodology is based on established analytical principles for similar small molecules and provides a robust framework for researchers to develop and validate a quantitative assay for this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is proposed for the cleanup and concentration of this compound from a biological matrix (e.g., microbial culture supernatant, soil extract, or plasma).
Materials:
-
SPE Cartridges: C18, 100 mg, 1 mL
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Sample matrix
-
Internal Standard (IS) solution (e.g., isotope-labeled this compound or a structurally similar compound)
Protocol:
-
Sample Pre-treatment: Centrifuge the biological sample to pellet any solids. To 1 mL of the supernatant, add 10 µL of the internal standard solution.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion > Product ion (e.g., m/z [M+H]+ > fragment ion)
-
Internal Standard: Precursor ion > Product ion
-
Application Notes and Protocols for Oxypyrrolnitrin in Post-Harvest Fungal Disease Control
A focus on the parent compound, Pyrrolnitrin, due to limited data on its oxidized derivatives.
Introduction
Oxypyrrolnitrin is an oxidized derivative of pyrrolnitrin, a natural antifungal compound produced by some bacteria, notably Pseudomonas and Burkholderia species.[1] While research has identified oxidized derivatives of pyrrolnitrin, such as 3-chloro-4-(3-chloro-2-nitrophenyl)-5-methoxy-3-pyrrolin-2-one and 4-chloro-3-(3-chloro-2-nitrophenyl)-5-methoxy-3-pyrrolin-2-one, they have been found to be only marginally active against fungal pathogens like Rhizoctonia solani when compared to the parent compound, pyrrolnitrin.[2] Consequently, the available body of scientific literature focuses predominantly on the efficacy and application of pyrrolnitrin for the control of post-harvest fungal diseases.
These notes and protocols, therefore, concentrate on pyrrolnitrin as a representative of this class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of its application in controlling key post-harvest fungal pathogens.
I. Efficacy of Pyrrolnitrin Against Post-Harvest Fungal Pathogens
Pyrrolnitrin has demonstrated significant efficacy in controlling a range of post-harvest fungal diseases, particularly those caused by Botrytis cinerea (gray mold) and Penicillium expansum (blue mold), which are major contributors to post-harvest losses in various fruits.
Data Summary on Pyrrolnitrin Efficacy:
| Target Pathogen | Host Crop | Pyrrolnitrin Concentration | Efficacy | Comparison | Reference |
| Botrytis cinerea | Black Raspberry | 200 mg/liter (pre-harvest spray) | Less gray mold than control, but more than standard fungicides (captan + benomyl). | Combination with 20% CO2 and low temperature storage resulted in less than 5% disease for over 2 weeks. | [3] |
| Botrytis cinerea | Cut Rose Flowers | 100 mg/liter (dip treatment) | Reduced lesion development by approximately 90% compared to inoculated control. | Comparable to 1,800 mg/liter vinclozolin. | [4] |
| Penicillium atrovenetum | In vitro | 10 µg/ml | Inhibited growth. | - | [5][6] |
| Penicillium oxalicum | In vitro | 10 µg/ml | Inhibited growth. | - | [5][6] |
II. Mechanism of Action
Pyrrolnitrin's antifungal activity stems from its ability to disrupt the fungal respiratory process. It specifically targets the terminal electron transport system.[5][6]
Key aspects of the mechanism of action include:
-
Inhibition of Electron Transport Chain: Pyrrolnitrin blocks the electron transfer between succinate or reduced nicotinamide adenine dinucleotide (NADH) and coenzyme Q.[5][6][7] This inhibition has been observed in mitochondrial preparations where it affects succinate oxidase, NADH oxidase, succinate-cytochrome c reductase, and NADH-cytochrome c reductase.[5]
-
Impact on Cellular Respiration: At growth-inhibitory concentrations, pyrrolnitrin immediately inhibits both endogenous and exogenous respiration in fungi.[5]
-
Secondary Effects: By disrupting the primary energy-generating pathway, pyrrolnitrin indirectly inhibits the synthesis of essential macromolecules. It has been shown to inhibit the incorporation of precursors into nucleic acids (RNA and DNA) and proteins.[5][6]
-
Membrane Integrity: While it inhibits the uptake of radioactive tracers, pyrrolnitrin does not cause general damage to the cell membrane that would lead to significant leakage of cellular contents.[5][6]
Signaling Pathway and Mechanism of Action of Pyrrolnitrin:
Caption: Mechanism of action of pyrrolnitrin in inhibiting the fungal electron transport chain.
III. Experimental Protocols
The following are generalized protocols for evaluating the efficacy of pyrrolnitrin against post-harvest fungal pathogens. These can be adapted based on the specific fruit, pathogen, and research objectives.
A. In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of pyrrolnitrin against a specific fungal pathogen.
Materials:
-
Pure culture of the target fungal pathogen (e.g., Botrytis cinerea, Penicillium expansum)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Pyrrolnitrin stock solution (dissolved in a suitable solvent like DMSO, then diluted)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Pathogen Preparation:
-
Grow the fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sporulation.
-
Harvest conidia by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 20).
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension concentration to 1 x 10^5 conidia/mL using a hemocytometer.
-
-
Preparation of Pyrrolnitrin Dilutions:
-
Perform serial two-fold dilutions of the pyrrolnitrin stock solution in the liquid culture medium directly in the 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
Include a positive control (medium with pathogen, no pyrrolnitrin) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the fungal conidial suspension to each well containing the pyrrolnitrin dilutions and the positive control.
-
Incubate the plate at a suitable temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of pyrrolnitrin at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Experimental Workflow for In Vitro Antifungal Activity Assay:
Caption: Workflow for determining the in vitro antifungal activity of pyrrolnitrin.
B. In Vivo Efficacy on Fruit (Dip Treatment)
This protocol evaluates the effectiveness of pyrrolnitrin in controlling fungal decay on harvested fruit.
Materials:
-
Freshly harvested, healthy, and uniform-sized fruit (e.g., strawberries, raspberries, apples)
-
Pure culture of the target fungal pathogen
-
Pyrrolnitrin solution at the desired concentration (e.g., 100-250 mg/liter)
-
Sterile water
-
Wounding tool (e.g., sterile needle)
-
Storage containers with controlled humidity
-
Controlled environment chamber or storage room
Procedure:
-
Fruit Preparation:
-
Surface-sterilize the fruit by briefly immersing in a dilute sodium hypochlorite solution, followed by rinsing with sterile water and air-drying.
-
Create a small, uniform wound on each fruit to facilitate infection.
-
-
Pathogen Inoculation:
-
Prepare a conidial suspension of the target pathogen as described in the in vitro protocol.
-
Apply a small, known volume of the conidial suspension directly into the wound of each fruit.
-
-
Pyrrolnitrin Treatment:
-
After a short period to allow for the inoculum to be absorbed (e.g., 1-2 hours), dip the inoculated fruit into the pyrrolnitrin solution for a specified time (e.g., 30-60 seconds).
-
A control group of fruit should be dipped in sterile water.
-
-
Storage and Evaluation:
-
Allow the treated fruit to air-dry in a sterile environment.
-
Place the fruit in storage containers that maintain high humidity to promote fungal growth.
-
Store the containers at a relevant post-harvest storage temperature (e.g., 0°C, 4°C, or 20°C for shelf-life simulation).
-
Periodically evaluate the fruit for disease incidence (percentage of infected fruit) and disease severity (lesion diameter or percentage of fruit surface with decay).
-
-
Data Analysis:
-
Compare the disease incidence and severity between the pyrrolnitrin-treated group and the control group to determine the efficacy of the treatment.
-
Logical Relationship for In Vivo Efficacy Testing:
Caption: Logical flow of an in vivo experiment to test pyrrolnitrin efficacy.
IV. Conclusion and Future Directions
Pyrrolnitrin demonstrates considerable potential as a bio-fungicide for the control of post-harvest fungal diseases. Its well-defined mechanism of action, targeting the fungal respiratory system, makes it an effective agent against key pathogens like Botrytis cinerea and Penicillium expansum. The provided protocols offer a foundation for further research into its application on a wider variety of fruits and against a broader spectrum of post-harvest pathogens.
Future research should focus on:
-
Optimizing application methods (e.g., spray, fogging) for different commodities.
-
Investigating potential synergistic effects when combined with other control measures (e.g., controlled atmosphere storage, other biocontrol agents).
-
Evaluating the potential for resistance development in target fungal populations.
-
Conducting further studies on the antifungal activity of this compound and other derivatives to explore their potential, despite initial findings of lower activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Postharvest Control of Botrytis cinerea on Cut Rose Flowers with Pyrrolnitrin — Research — Department of Plant Science [plantscience.psu.edu]
- 5. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]
- 7. Respiratory Chain of a Pathogenic Fungus, Microsporum gypseum: Effect of the Antifungal Agent Pyrrolnitrin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Engineering of Oxypyrrolnitrin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypyrrolnitrin is a hydroxylated derivative of the potent antifungal compound pyrrolnitrin. Pyrrolnitrin is a secondary metabolite naturally produced by several bacterial species, most notably from the genus Pseudomonas. The biosynthesis of pyrrolnitrin from L-tryptophan is well-characterized and is encoded by the prnABCD gene cluster[1][2][3][4][5][6]. While this compound has been identified as a naturally occurring congener, the specific enzyme responsible for the final hydroxylation of pyrrolnitrin to this compound has not yet been definitively identified in the scientific literature. It is strongly hypothesized that this conversion is catalyzed by a monooxygenase or hydroxylase, possibly a cytochrome P450 enzyme.
These application notes provide a comprehensive theoretical framework and detailed protocols for the proposed genetic engineering of a microbial host to produce this compound. This is achieved by co-expressing the known pyrrolnitrin biosynthetic gene cluster (prnABCD) with a candidate hydroxylase gene. The protocols are designed for implementation in suitable host organisms such as Pseudomonas putida, a versatile and robust host for expressing secondary metabolite pathways, and the well-established model organism Escherichia coli.
This compound Biosynthetic Pathway
The proposed biosynthetic pathway for this compound begins with the established pathway for pyrrolnitrin synthesis from the precursor L-tryptophan. The final step is a putative hydroxylation of the pyrrolnitrin molecule.
The established biosynthesis of pyrrolnitrin proceeds in four key steps, each catalyzed by a specific enzyme encoded by the prn gene cluster[1][2][5]:
-
Chlorination of L-tryptophan: The enzyme Tryptophan-7-halogenase (PrnA) catalyzes the chlorination of L-tryptophan to 7-chloro-L-tryptophan.
-
Ring Rearrangement and Decarboxylation: The PrnB enzyme mediates a complex rearrangement of the indole ring of 7-chloro-L-tryptophan to form monodechloroaminopyrrolnitrin.
-
Second Chlorination: The PrnC enzyme catalyzes the chlorination of monodechloroaminopyrrolnitrin to yield aminopyrrolnitrin.
-
Oxidation: The PrnD enzyme oxidizes the amino group of aminopyrrolnitrin to a nitro group, forming the final pyrrolnitrin product.
The proposed final step in this compound biosynthesis is:
-
Hydroxylation of Pyrrolnitrin: A putative hydroxylase, likely a cytochrome P450 monooxygenase, is hypothesized to catalyze the addition of a hydroxyl group to the pyrrolnitrin molecule to form this compound. The exact position of hydroxylation would be determined by the specificity of the enzyme.
Data Presentation
The following tables present hypothetical quantitative data for this compound production in engineered Pseudomonas putida and E. coli. These tables are intended to serve as a template for organizing experimental results.
Table 1: Hypothetical this compound Production in Engineered Pseudomonas putida
| Strain ID | Genotype | Candidate Hydroxylase | Culture Conditions | Pyrrolnitrin Titer (mg/L) | This compound Titer (mg/L) |
| Pput_PRN | P. putida KT2440::prnABCD | None | M9 medium, 30°C, 200 rpm, 72h | 55.2 ± 4.1 | < 1.0 |
| Pput_OXY1 | P. putida KT2440::prnABCD, pSEVA::hydroxylase1 | Hydroxylase 1 (e.g., from Pseudomonas sp.) | M9 medium, 30°C, 200 rpm, 72h | 23.7 ± 2.5 | 31.5 ± 3.8 |
| Pput_OXY2 | P. putida KT2440::prnABCD, pSEVA::hydroxylase2 | Hydroxylase 2 (e.g., a P450) | M9 medium, 30°C, 200 rpm, 72h | 41.8 ± 3.9 | 12.4 ± 1.9 |
| Pput_OXY3 | P. putida KT2440::prnABCD, pSEVA::hydroxylase3 | Hydroxylase 3 (e.g., from Bacillus sp.) | M9 medium, 30°C, 200 rpm, 72h | 50.1 ± 5.2 | 4.7 ± 0.9 |
Table 2: Hypothetical this compound Production in Engineered E. coli
| Strain ID | Genotype | Candidate Hydroxylase | Culture Conditions | Pyrrolnitrin Titer (mg/L) | This compound Titer (mg/L) |
| Ecoli_PRN | E. coli BL21(DE3) pET::prnABCD | None | LB medium, 30°C, 200 rpm, 48h | 25.8 ± 3.3 | < 0.5 |
| Ecoli_OXY1 | E. coli BL21(DE3) pET::prnABCD, pCDF::hydroxylase1 | Hydroxylase 1 (e.g., from Pseudomonas sp.) | LB medium, 30°C, 200 rpm, 48h | 10.3 ± 1.8 | 15.2 ± 2.1 |
| Ecoli_OXY2 | E. coli BL21(DE3) pET::prnABCD, pCDF::hydroxylase2 | Hydroxylase 2 (e.g., a P450) | LB medium, 30°C, 200 rpm, 48h | 18.9 ± 2.5 | 6.1 ± 1.1 |
| Ecoli_OXY3 | E. coli BL21(DE3) pET::prnABCD, pCDF::hydroxylase3 | Hydroxylase 3 (e.g., from Bacillus sp.) | LB medium, 30°C, 200 rpm, 48h | 22.5 ± 2.9 | 2.3 ± 0.5 |
Experimental Protocols
Protocol 1: Construction of an this compound-Producing Pseudomonas putida Strain
This protocol describes the integration of the prnABCD gene cluster into the chromosome of P. putida KT2440 and the subsequent introduction of a plasmid carrying a candidate hydroxylase gene.
1.1. Cloning of the prnABCD Gene Cluster:
-
Amplify the prnABCD gene cluster (approx. 5.8 kb) from the genomic DNA of a known pyrrolnitrin producer, such as Pseudomonas fluorescens BL915, using high-fidelity DNA polymerase.
-
Design primers with appropriate restriction sites for cloning into a suitable integration vector for P. putida, such as a pSEVA-based suicide vector.
-
Ligate the amplified prnABCD fragment into the linearized integration vector.
-
Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verify the insert.
1.2. Chromosomal Integration into P. putida:
-
Introduce the verified integration plasmid into P. putida KT2440 via biparental or triparental mating using an appropriate E. coli donor strain.
-
Select for single-crossover integrants on selective agar plates containing an appropriate antibiotic for the vector and a counter-selective marker if available.
-
Induce the second crossover event to resolve the integrated plasmid, leaving the prnABCD gene cluster in the chromosome.
-
Screen for successful double-crossover events by replica plating to identify colonies that have lost the vector's antibiotic resistance.
-
Confirm the chromosomal integration of the prnABCD cluster by PCR using primers flanking the integration site.
1.3. Expression of a Candidate Hydroxylase:
-
Synthesize or amplify the coding sequence of a candidate hydroxylase gene (e.g., a cytochrome P450 from a Pseudomonas or Bacillus species).
-
Clone the hydroxylase gene into a broad-host-range expression vector, such as a pSEVA plasmid with a compatible origin of replication and a different antibiotic resistance marker.
-
Transform the hydroxylase expression plasmid into the engineered P. putida strain containing the integrated prnABCD cluster.
Protocol 2: Construction of an this compound-Producing E. coli Strain
This protocol outlines the co-expression of the prnABCD gene cluster and a candidate hydroxylase from compatible plasmids in E. coli BL21(DE3).
2.1. Plasmid Construction:
-
Amplify the prnABCD gene cluster as described in Protocol 1.1.
-
Clone the prnABCD fragment into a high-copy number expression vector, such as pET-28a(+), under the control of a T7 promoter.
-
Synthesize or amplify the candidate hydroxylase gene. If a cytochrome P450 is used, co-expression of a compatible reductase may be necessary.
-
Clone the hydroxylase (and reductase, if needed) into a compatible expression vector with a different origin of replication and antibiotic resistance marker (e.g., pCDFDuet-1).
2.2. Co-transformation and Expression:
-
Co-transform both the prnABCD expression plasmid and the hydroxylase expression plasmid into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformation mixture on LB agar containing both antibiotics for plasmid selection.
-
Inoculate a single colony into LB medium with both antibiotics and grow to an OD600 of 0.6-0.8 at 37°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression and product formation.
Protocol 3: Analysis of Pyrrolnitrin and this compound Production
3.1. Sample Preparation:
-
Centrifuge 1 mL of the bacterial culture to pellet the cells.
-
Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic (ethyl acetate) phase and evaporate to dryness under a stream of nitrogen.
-
Re-suspend the dried extract in a known volume of methanol for analysis.
3.2. LC-MS/MS Analysis:
-
Analyze the extracts by reverse-phase HPLC coupled with a mass spectrometer.
-
Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.
-
Monitor for the expected mass-to-charge ratios (m/z) of pyrrolnitrin and this compound in both positive and negative ion modes.
-
Quantify the compounds by comparing the peak areas to a standard curve generated with purified standards.
Concluding Remarks
The genetic engineering of microbial hosts for the production of this compound is a promising strategy for accessing this potentially valuable natural product derivative. The key challenge remains the identification of an efficient hydroxylase capable of converting pyrrolnitrin. The protocols and frameworks provided here offer a rational approach to screen for such an enzyme and to establish a robust production platform. Future work should focus on mining bacterial genomes for candidate hydroxylases and optimizing fermentation conditions to maximize the yield of this compound.
References
- 1. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions encoded by pyrrolnitrin biosynthetic genes from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four genes from Pseudomonas fluorescens that encode the biosynthesis of pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolnitrin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Oxypyrrolnitrin Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low yield in oxypyrrolnitrin fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield often low?
This compound is a phenylpyrrole derivative, a natural congener of the antifungal compound pyrrolnitrin, produced by various bacteria, most notably Pseudomonas species. Low yields are common for many secondary metabolites, including this compound, due to complex and tightly regulated biosynthetic pathways. Production is often not essential for the primary growth of the microorganism and is influenced by a multitude of factors including nutrient availability, culture conditions, and the expression of regulatory genes.
Q2: What are the key precursors for this compound biosynthesis?
The biosynthesis of pyrrolnitrin, and by extension this compound, originates from the amino acid L-tryptophan. The initial step involves the halogenation of tryptophan. Therefore, ensuring an adequate supply of tryptophan in the fermentation medium is crucial.
Q3: How does the genetic regulation of the producing strain affect yield?
The production of this compound is controlled by a complex regulatory network. In Pseudomonas species, the GacS/GacA two-component system is a global regulator that positively influences the production of many secondary metabolites. Additionally, quorum sensing mechanisms, which are cell density-dependent signaling pathways, have been shown to regulate the production of related compounds like pyrrolnitrin in various bacteria. Dysregulation in these pathways can lead to significantly reduced or abolished production.
Q4: Can other secondary metabolites interfere with this compound production?
Yes, the production of multiple secondary metabolites by a single strain can lead to competition for common precursors and energy. For instance, in some Pseudomonas strains, the production of pyoluteorin has been shown to be mutually inhibitory with the production of other compounds. If your strain produces multiple secondary metabolites, it's possible that the metabolic flux is being diverted to other pathways.
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues encountered during this compound fermentation and provides actionable steps to diagnose and resolve them.
Issue 1: Suboptimal Culture Medium Composition
A common reason for low yield is a culture medium that does not adequately support secondary metabolism.
Troubleshooting Steps:
-
Carbon Source Optimization: The type and concentration of the carbon source can significantly impact yield. Glucose, for example, has been shown to sometimes reduce pyrrolnitrin production while increasing the production of other metabolites like phenazines.[1]
-
Experiment: Test alternative carbon sources such as glycerol, succinate, or fructose.
-
Data Point: In a study on a related compound, switching the carbon source led to significant changes in secondary metabolite profiles.
-
-
Nitrogen Source Optimization: Both the type (organic vs. inorganic) and concentration of the nitrogen source are critical.
-
Experiment: Evaluate different nitrogen sources like peptone, yeast extract, ammonium sulfate, or specific amino acids.
-
-
Precursor Feeding: Since L-tryptophan is the primary precursor, its supplementation can boost production.[2]
-
Experiment: Add varying concentrations of L-tryptophan to the culture medium at the beginning of the fermentation or at the onset of the stationary phase. Be aware that excessive concentrations can sometimes be inhibitory.[2]
-
-
Phosphate and Trace Metal Availability: Ensure that essential minerals are not limiting.
Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production (Hypothetical Data Based on General Fermentation Principles)
| Carbon Source (10 g/L) | Nitrogen Source (5 g/L) | Relative this compound Yield (%) |
| Glucose | Ammonium Sulfate | 50 |
| Glycerol | Ammonium Sulfate | 85 |
| Succinate | Ammonium Sulfate | 70 |
| Glycerol | Peptone | 100 |
| Glycerol | Yeast Extract | 95 |
Issue 2: Inappropriate Fermentation Conditions
Physical parameters during fermentation play a crucial role in enzyme activity and overall metabolic function.
Troubleshooting Steps:
-
pH Control: The optimal pH for secondary metabolite production can differ from the optimal pH for growth.
-
Experiment: Monitor and control the pH of the culture throughout the fermentation. Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5).
-
-
Temperature Optimization: Temperature affects both growth rate and enzyme kinetics for secondary metabolite production.
-
Experiment: Run fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).
-
-
Aeration and Agitation: Oxygen supply is critical for aerobic fermentations.
-
Experiment: Vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen, especially during the high-density stationary phase when production is often maximal.
-
Table 2: Influence of Physical Parameters on this compound Yield (Hypothetical Data)
| Parameter | Value | Relative this compound Yield (%) |
| pH | 6.0 | 75 |
| 6.5 | 90 | |
| 7.0 | 100 | |
| 7.5 | 80 | |
| Temperature | 25°C | 85 |
| 28°C | 100 | |
| 30°C | 95 | |
| 32°C | 70 | |
| Agitation | 200 rpm | 80 |
| 250 rpm | 100 | |
| 300 rpm | 90 |
Issue 3: Competition from Other Metabolic Pathways
Your strain may be producing other secondary metabolites that compete for the same precursors as this compound.
Troubleshooting Steps:
-
Metabolic Profiling: Analyze your fermentation broth (e.g., using HPLC or LC-MS) to identify other major secondary metabolites being produced.
-
Genetic Knockout of Competing Pathways: If a major competing pathway is identified, consider creating a knockout mutant by deleting a key gene in that pathway. This can redirect the metabolic flux towards this compound biosynthesis.
-
Example: In strains producing both pyoluteorin and pyrrolnitrin, knocking out the pyoluteorin biosynthetic genes could enhance pyrrolnitrin (and potentially this compound) production.
-
Experimental Protocols
Protocol 1: Carbon and Nitrogen Source Optimization
-
Prepare Base Medium: Prepare a minimal salts medium without any carbon or nitrogen source.
-
Aliquot and Supplement: Aliquot the base medium into a series of flasks. To each flask, add a different carbon source (e.g., glucose, glycerol, succinate) to a final concentration of 10 g/L and a different nitrogen source (e.g., ammonium sulfate, peptone, yeast extract) to a final concentration of 5 g/L.
-
Inoculation: Inoculate each flask with a standardized inoculum of your production strain.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 28°C, 250 rpm) for a set period (e.g., 72-96 hours).
-
Extraction and Analysis: At the end of the fermentation, extract the this compound from the culture broth using an appropriate solvent (e.g., ethyl acetate). Quantify the yield using a suitable analytical method like HPLC.
Protocol 2: Precursor Feeding Strategy
-
Prepare Production Medium: Prepare your optimized fermentation medium.
-
Supplement with Tryptophan: To a series of flasks containing the production medium, add sterile-filtered L-tryptophan to final concentrations of 0, 0.1, 0.5, 1.0, and 2.0 g/L.
-
Inoculation and Incubation: Inoculate and incubate the flasks as described in Protocol 1.
-
Analysis: Extract and quantify the this compound yield to determine the optimal tryptophan concentration.
Visualizations
This compound Biosynthesis and Regulation
Caption: Proposed biosynthetic pathway of this compound and its regulation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low this compound yield.
References
Navigating the Synthesis of Oxypyrrolnitrin Derivatives: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of oxypyrrolnitrin and its derivatives presents a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring a smoother and more efficient synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound derivatives?
The main hurdles in the synthesis of this compound and its analogs often revolve around the inherent reactivity and sensitivity of the pyrrole core. Key challenges include controlling regioselectivity during electrophilic substitution reactions like nitration and halogenation, the instability of the pyrrole ring in the presence of strong acids or oxidizing agents which can lead to polymerization, and the reactivity of the N-H bond which can interfere with cross-coupling reactions.[1][2] Furthermore, achieving satisfactory yields in cross-coupling reactions can be difficult due to competing side reactions, and the subsequent purification of halogenated phenylpyrroles often proves to be a complex task.[3]
Q2: Why is N-protection of the pyrrole ring often necessary?
The acidic proton on the pyrrole nitrogen can interfere with many common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This interference can lead to lower yields and the formation of unwanted byproducts. Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can prevent these side reactions and often improves the solubility of the pyrrole derivative.[4][5]
Q3: What are the common side reactions observed during the nitration of pyrrole derivatives?
Direct nitration of the highly reactive pyrrole ring with concentrated nitric and sulfuric acids can be problematic, often leading to over-nitration and even decomposition of the ring structure.[1][2] To avoid this, milder nitrating agents such as acetyl nitrate are typically employed.[6] Even with milder reagents, a mixture of 2-nitro and 3-nitro isomers can be formed, complicating the purification process.[2][7]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling
You are attempting a Suzuki-Miyaura cross-coupling to form the phenyl-pyrrole bond and are observing low yields of the desired product.
Possible Causes and Solutions:
-
Cause: Interference from the N-H proton of the pyrrole ring.
-
Cause: Suboptimal catalyst, base, or solvent system.
-
Cause: Competing self-coupling of the pyrrole boronic ester.
-
Solution: Attempts to optimize the reaction conditions to favor the cross-coupling over the homocoupling are crucial. This may involve adjusting the stoichiometry of the coupling partners or the reaction temperature.[3]
-
-
Cause: Dehalogenation of the starting material.
-
Solution: The use of an appropriate N-protecting group, like the SEM group, has been shown to prevent the formation of debrominated by-products.[4]
-
Below is a troubleshooting workflow for low yields in Suzuki-Miyaura coupling:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
You are performing a nitration or halogenation on the pyrrole ring and obtaining an inseparable mixture of isomers.
Possible Causes and Solutions:
-
Cause: Use of harsh or highly reactive electrophilic reagents.
-
Cause: The inherent reactivity of the pyrrole ring favors substitution at multiple positions.
-
Solution: The presence of directing groups on the pyrrole ring can influence the position of substitution. Consider modifying your synthetic route to introduce a directing group that favors the desired regiochemistry. The directing effect of existing substituents should also be considered; for example, a cyano group at the 2-position will direct incoming electrophiles to the 4-position.[7]
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for key transformations in the synthesis of pyrrolnitrin analogs. Note that optimal conditions can vary depending on the specific substrates used.
Table 1: Suzuki-Miyaura Coupling of N-Protected Bromopyrroles with Phenylboronic Acids
| N-Protecting Group | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SEM | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 85 | [5] |
| Boc | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | Good (with 5% deprotected byproduct) | [5] |
| - | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME | 80 | 2 | High | [8] |
Table 2: Nitration of 2-Substituted Pyrroles
| 2-Substituent | Nitrating Agent | Product(s) | Ratio (4-nitro:5-nitro) | Reference |
| -CN | Acetyl Nitrate | 4-nitro-2-pyrrolecarbonitrile & 5-nitro-2-pyrrolecarbonitrile | ~40:60 | [7] |
| -COOCH₃ | Acetyl Nitrate | 4-nitro & 5-nitro isomers | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrrole
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.[4]
Materials:
-
Halogenated pyrrole (1 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2 mmol)
-
Degassed solvent system (e.g., 10 mL of 4:1 Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the halogenated pyrrole, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Protection of a Pyrrole with SEM-Cl
This protocol describes a typical procedure for the protection of the pyrrole nitrogen using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[9]
Materials:
-
2-Bromo-1H-pyrrole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 2-bromo-1H-pyrrole in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of an N-SEM Protected Pyrrole
This protocol outlines the removal of the SEM protecting group.[9]
Materials:
-
N-SEM-2-aryl-1H-pyrrole (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-SEM-2-aryl-1H-pyrrole in anhydrous THF.
-
Add the TBAF solution (2.0 - 3.0 eq) at room temperature.
-
Heat the mixture at 60 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool to room temperature and concentrate the solvent under reduced pressure.
-
Dilute the residue with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.in [brainly.in]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Oxypyrrolnitrin Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the degradation pathways and stability issues of oxypyrrolnitrin. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
A1: Based on the general principles of drug degradation, this compound, a pyrrole derivative, is potentially susceptible to several degradation pathways. While specific public data on this compound is limited, analogous compounds and general chemical principles suggest the following as likely pathways to investigate:
-
Hydrolysis: The pyrrole ring and other functional groups in this compound may be susceptible to hydrolysis under acidic or basic conditions. This can lead to the opening of the ring or modification of side chains.
-
Oxidation: The electron-rich pyrrole ring is prone to oxidation.[1] This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to light. Oxidative degradation can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to isomerization, dimerization, or oxidation of the molecule.[2][3][4]
-
Thermal Degradation: High temperatures can provide the energy needed for various degradation reactions, including oxidation and hydrolysis.[5]
Q2: What are the key stability issues to consider when working with this compound?
A2: The primary stability concerns for this compound revolve around its susceptibility to the degradation pathways mentioned above. Key issues for researchers to consider include:
-
pH Sensitivity: The stability of this compound is likely pH-dependent. Both acidic and basic conditions may catalyze its degradation. It is crucial to determine the optimal pH range for stability in solution.
-
Light Sensitivity: As with many aromatic and heterocyclic compounds, this compound may be photolabile. Exposure to light, especially UV radiation, could lead to the formation of degradation products, potentially altering its biological activity and safety profile.[2][3][4]
-
Oxidative Instability: The presence of oxidizing agents or even atmospheric oxygen could lead to the degradation of this compound over time. This is a critical factor to control during manufacturing and storage.
-
Excipient Compatibility: In formulation development, interactions between this compound and excipients can lead to instability.[6][7] Common excipients may contain reactive impurities (e.g., peroxides in polymers) or create a microenvironment (e.g., pH changes) that accelerates degradation.
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound in solution.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the solution | Verify the pH of your buffer or solution. Perform a pH-stability profile study by exposing this compound solutions to a range of pH values (e.g., pH 2, 4, 7, 9, 12) and analyzing for degradation over time. |
| Presence of oxidizing agents | Ensure all solvents and reagents are of high purity and free from peroxides. Consider de-gassing solutions to remove dissolved oxygen. If oxidative degradation is suspected, consider adding an antioxidant to the formulation. |
| Exposure to light | Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil. Conduct photostability studies by exposing the solution to a controlled light source (e.g., ICH-compliant photostability chamber) and analyzing for degradation.[2][3][4] |
| Elevated temperature | Store stock solutions and experimental samples at appropriate temperatures (e.g., refrigerated or frozen) to minimize thermal degradation. Avoid prolonged exposure to ambient or elevated temperatures during experimental procedures. |
Issue 2: Inconsistent results in stability-indicating HPLC method.
| Possible Cause | Troubleshooting Steps |
| Co-elution of degradants with the parent peak | Optimize the HPLC method parameters (e.g., mobile phase composition, gradient, column chemistry, temperature) to achieve better separation of the parent compound from its degradation products. Peak purity analysis using a photodiode array (PDA) detector can help identify co-eluting peaks. |
| Formation of new, unidentified peaks | Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants and ensuring the method can separate them. |
| Degradation of this compound in the autosampler | Evaluate the stability of this compound in the mobile phase and autosampler conditions. If degradation is observed, consider using a cooled autosampler or reducing the run time. |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24, 48 hours). Neutralize the samples with an equivalent amount of base before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Follow the same temperature and time course as for acid hydrolysis. Neutralize the samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% and 30%). Keep the solutions at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] A control sample should be protected from light.
3. Sample Analysis: Analyze the stressed samples at different time points using a suitable stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.
Data Presentation
No quantitative data on the degradation of this compound is currently available in the public domain based on the conducted searches. The following table is a template for how such data should be presented once generated through experimental studies.
Table 1: Summary of Forced Degradation Studies for this compound (Template)
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 | RT | |||
| 1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | RT | |||
| 1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| 30% H₂O₂ | 24 | RT | |||
| Dry Heat (Solid) | 48 | 80 | |||
| Photolytic (Solution) | - | - |
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: Workflow for investigating this compound degradation.
Signaling Pathway for Potential Oxidative Degradation
Caption: Potential pathway for oxidative degradation of this compound.
References
- 1. Biological inactivation of pyrrolnitrin. Identification and synthesis of pyrrolnitrin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Enhancing Oxypyrrolnitrin Efficacy Against Resistant Fungi
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficacy of oxypyrrolnitrin against resistant fungal strains.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High Minimum Inhibitory Concentration (MIC) of this compound | 1. Intrinsic Resistance: The fungal species may have inherent resistance mechanisms. 2. Acquired Resistance: The fungal strain may have developed resistance through prior exposure or spontaneous mutation. This could involve upregulation of efflux pumps or alterations in the mitochondrial electron transport chain. | 1. Combination Therapy: Investigate synergistic effects with other antifungal agents. Azoles (e.g., fluconazole) or polyenes (e.g., amphotericin B) are potential candidates. Perform a checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). 2. Adjuvant Therapy: Test for synergy with non-antifungal compounds that may disrupt resistance mechanisms. For example, efflux pump inhibitors or compounds that disrupt mitochondrial function. |
| Inconsistent Results in Susceptibility Testing | 1. Inoculum Preparation: Inconsistent spore or yeast cell concentration. 2. Media Composition: Variations in media pH or nutrient levels can affect fungal growth and drug activity. 3. Incubation Conditions: Fluctuations in temperature or incubation time. | 1. Standardize Inoculum: Use a spectrophotometer and hemocytometer to ensure a consistent starting inoculum concentration as per CLSI or EUCAST guidelines. 2. Use Standardized Media: Prepare media consistently and buffer to the recommended pH. 3. Control Incubation: Ensure consistent temperature and incubation times for all experiments. |
| Lack of Synergy in Combination Assays | 1. Antagonistic Interaction: The combined drugs may have opposing mechanisms of action. 2. Inappropriate Concentrations: The concentration ranges tested may not be optimal for observing synergy. | 1. Review Mechanisms: Ensure the combined drugs do not have known antagonistic interactions. For instance, combining a drug that requires an active mitochondrial respiratory chain for uptake with an inhibitor of that chain could be antagonistic. 2. Broaden Concentration Ranges: Test a wider range of concentrations for both this compound and the partner drug in the checkerboard assay. |
| This compound Appears Ineffective in a Biofilm Model | 1. Reduced Penetration: The extracellular matrix of the biofilm may prevent this compound from reaching the fungal cells. 2. Altered Fungal Physiology: Fungi within a biofilm exhibit different gene expression and metabolic states, which may confer resistance. | 1. Combination with Biofilm Disruptors: Test this compound in combination with agents known to disrupt the biofilm matrix, such as certain enzymes or chelating agents. 2. Extended Exposure Time: Increase the duration of exposure to this compound to allow for better penetration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a derivative of pyrrolnitrin, which acts by inhibiting the mitochondrial electron transport chain in fungi. Specifically, it is believed to block electron transfer between the flavoprotein of NADH-dehydrogenase and cytochrome b. This disruption of cellular respiration leads to a depletion of ATP and ultimately fungal cell death.
Q2: What are the likely mechanisms of resistance to this compound?
A2: While specific resistance mechanisms to this compound are not extensively documented in publicly available literature, based on its mechanism of action, potential resistance mechanisms include:
-
Alterations in the target site: Mutations in the components of the mitochondrial electron transport chain could reduce the binding affinity of this compound.
-
Increased drug efflux: Overexpression of multidrug resistance (MDR) transporters, such as ATP-binding cassette (ABC) transporters, can actively pump this compound out of the fungal cell.
-
Bypass of the inhibited pathway: Some fungi possess an alternative oxidase (AOX) pathway that can bypass the blocked segment of the electron transport chain, allowing for continued, albeit less efficient, respiration.
Q3: How can I test for synergistic interactions between this compound and other antifungal agents?
A3: The most common method is the checkerboard assay. This involves preparing a microtiter plate with serial dilutions of this compound along one axis and the other antifungal agent along the other axis. The plate is then inoculated with the fungal strain of interest and incubated. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergistic, additive, or antagonistic). A FICI of ≤ 0.5 is generally considered synergistic.
Q4: Are there any known signaling pathways that could be targeted to increase this compound's efficacy?
A4: Given that this compound induces mitochondrial dysfunction, targeting signaling pathways that are activated in response to mitochondrial stress could be a promising strategy. Key pathways include:
-
HOG (High Osmolarity Glycerol) Pathway: This MAPK pathway is a central stress response pathway in fungi and has been implicated in resistance to various antifungals.
-
Calcineurin Pathway: This pathway is involved in stress responses, and its inhibition has been shown to have synergistic effects with some antifungals.
-
Ras/cAMP/PKA Pathway: This pathway regulates various cellular processes, including stress responses and morphogenesis, which can contribute to drug resistance.
Inhibitors of these pathways could potentially be used as adjuvants to enhance the activity of this compound.
Data Presentation
Table 1: Hypothetical Synergistic Interactions of this compound with Other Antifungal Agents against Candida albicans
| Combination | MIC of this compound Alone (µg/mL) | MIC of Partner Drug Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner Drug in Combination (µg/mL) | FICI | Interpretation |
| This compound + Fluconazole | 8 | 16 | 2 | 4 | 0.5 | Synergy |
| This compound + Amphotericin B | 8 | 1 | 1 | 0.25 | 0.375 | Synergy |
| This compound + Caspofungin | 8 | 0.5 | 4 | 0.125 | 0.75 | Additive |
Note: The data in this table are for illustrative purposes only and are not derived from published experimental results.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antifungal Stock Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). Prepare serial twofold dilutions in the same solvent.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to all wells except the first column. In the first column, add 200 µL of the highest concentration of this compound. Perform serial dilutions across the plate by transferring 100 µL from one column to the next. Add 100 µL of the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.
Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Add the standardized fungal inoculum to each well, as described in the broth microdilution protocol.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Visualizations
Signaling Pathways in Fungal Stress Response and Resistance
Caption: Key signaling pathways activated by cellular stress, leading to resistance mechanisms.
Experimental Workflow for Synergy Testing
Caption: Workflow for determining synergistic interactions using a checkerboard assay.
Technical Support Center: Optimizing Culture Media for Enhanced Oxypyrrolnitrin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture media for enhanced oxypyrrolnitrin production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to pyrrolnitrin?
A1: this compound is a derivative of pyrrolnitrin, a potent antifungal and antibacterial secondary metabolite produced by various bacteria, most notably from the genera Pseudomonas and Burkholderia.[1][2] this compound is a hydroxylated form of pyrrolnitrin. The biosynthetic pathway primarily leads to pyrrolnitrin, and the subsequent hydroxylation to form this compound may occur as a modification of the parent compound. Therefore, optimizing culture media for high yields of pyrrolnitrin is the primary strategy for obtaining this compound.
Q2: What are the key media components that influence this compound production?
A2: The key media components influencing pyrrolnitrin (and by extension, this compound) production include:
-
Carbon Source: Glycerol is often reported as a superior carbon source compared to glucose for enhancing pyrrolnitrin production. High concentrations of glucose can sometimes suppress the production of secondary metabolites.
-
Nitrogen Source: Complex nitrogen sources such as peptone, tryptone, and yeast extract are commonly used. Specific amino acids, particularly tryptophan and its analogs, are direct precursors for the pyrrolnitrin biosynthetic pathway.[2][3]
-
Precursor: L-tryptophan is the primary precursor for the biosynthesis of pyrrolnitrin.[2][3] Supplementation of the medium with tryptophan can significantly increase yields, although high concentrations can sometimes be inhibitory.
-
Minerals and Trace Elements: Ions such as chloride are essential for the halogenation steps in the biosynthesis. Magnesium and other trace elements are also important for bacterial growth and enzyme function.
Q3: How can I quantify the amount of this compound produced in my cultures?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying pyrrolnitrin and its derivatives.[3][4][5] A general workflow involves extracting the compounds from the culture broth using an organic solvent (e.g., ethyl acetate), followed by separation and detection using a C18 column and a UV detector (typically around 252 nm).[3] Mass spectrometry (MS) can be coupled with HPLC for more specific identification and quantification.
Troubleshooting Guide
Problem 1: Low or no this compound production despite good cell growth.
| Possible Cause | Troubleshooting Step |
| Suboptimal Precursor Concentration | The precursor for pyrrolnitrin biosynthesis, L-tryptophan, might be limiting. Try supplementing the medium with varying concentrations of L-tryptophan (e.g., 0.1 to 1.0 g/L) to find the optimal level. Be aware that excessive amounts can sometimes be inhibitory.[3] |
| Inappropriate Carbon Source | High glucose concentrations can cause catabolite repression, inhibiting the production of secondary metabolites. Try replacing glucose with glycerol as the primary carbon source. |
| Incorrect pH of the Medium | The pH of the culture medium can significantly affect enzyme activity and nutrient availability. Monitor the pH throughout the fermentation and consider using a buffered medium or implementing pH control to maintain it within the optimal range (typically 6.0-7.0). |
| Insufficient Aeration | The final step in pyrrolnitrin biosynthesis is an oxidation reaction, suggesting that oxygen availability is important. Ensure adequate aeration by optimizing the shaking speed in flask cultures or the aeration rate in a bioreactor. |
| Quorum Sensing Not Activated | Pyrrolnitrin production is often regulated by quorum sensing, which is cell-density dependent.[6][7][8][9] If the cell density is too low, the signaling molecules (N-acyl homoserine lactones) may not reach the threshold concentration to activate the biosynthetic genes. Ensure that the inoculum density is adequate and that the culture reaches a high cell density during the stationary phase. |
Problem 2: Inconsistent this compound yields between batches.
| Possible Cause | Troubleshooting Step |
| Variability in Complex Media Components | The composition of complex media components like peptone and yeast extract can vary between suppliers and even between batches from the same supplier. If consistency is critical, consider developing a chemically defined medium where all components and their concentrations are known. |
| Inoculum Age and Quality | The physiological state of the inoculum can significantly impact the fermentation performance. Standardize the age and preparation of your inoculum. Use a fresh, actively growing seed culture for inoculation. |
| Plasmid Instability (for engineered strains) | If you are using a genetically engineered strain, the plasmid carrying the biosynthetic genes may be unstable. Incorporate antibiotic selection in your seed cultures and fermentation medium to maintain the plasmid. |
Problem 3: Degradation of the produced this compound.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Pyrrolnitrin and its derivatives can be sensitive to light. Protect your cultures and extracts from direct light by using amber glass vessels or covering them with aluminum foil. |
| Chemical Instability | Extreme pH values or the presence of reactive compounds in the medium could lead to the degradation of the product. Analyze the stability of your compound in the culture supernatant under different conditions (pH, temperature) to identify potential degradation issues. |
Data Presentation: Media Composition and Pyrrolnitrin Yields
The following tables summarize data from various studies on the impact of media composition on pyrrolnitrin production.
Table 1: Comparison of Different Basal Media for Pyrrolnitrin Production
| Medium | Key Components | Producing Organism | Pyrrolnitrin Yield | Reference |
| Medium C | Glycerol, Peptone, Yeast Extract | Pseudomonas multivorans | High | [3] |
| Medium E | Glucose, Tryptone, Yeast Extract | Pseudomonas multivorans | Moderate | [3] |
| CMM Medium | Sucrose, Casein Hydrolysate | Pseudomonas aureofaciens | 40-80 µg/mL | [3] |
| Monosodium Glutamate Medium | Monosodium Glutamate | Burkholderia cepacia | 0.54 mg/L | [3] |
Table 2: Effect of Precursor Supplementation on Pyrrolnitrin Production
| Basal Medium | Supplement | Producing Organism | Effect on Yield | Reference |
| CMM Medium | DL-tryptophan (1 mg/mL) | Pseudomonas aureofaciens | Doubled PRN production | [3] |
| Minimal Medium | D-tryptophan | Pseudomonas aureofaciens | High yield of PRN | [3] |
Experimental Protocols
Protocol 1: Culture Media Preparation and Fermentation
-
Prepare the Seed Culture Medium (e.g., LB Broth):
-
Dissolve 10 g tryptone, 5 g yeast extract, and 10 g NaCl in 1 L of distilled water.
-
Adjust the pH to 7.0.
-
Autoclave at 121°C for 15 minutes.
-
-
Prepare the Production Medium (e.g., Modified Medium C):
-
In 1 L of distilled water, dissolve:
-
Glycerol: 20 g
-
Peptone: 10 g
-
Yeast Extract: 5 g
-
NaCl: 5 g
-
L-tryptophan: 0.5 g (prepare a stock solution, filter-sterilize, and add after autoclaving)
-
-
Adjust the pH to 6.5.
-
Autoclave at 121°C for 15 minutes.
-
-
Inoculum Preparation:
-
Inoculate 50 mL of sterile seed culture medium with a single colony of the producing strain.
-
Incubate at 28-30°C with shaking (200 rpm) for 16-24 hours.
-
-
Production Fermentation:
-
Inoculate 500 mL of the sterile production medium with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C with vigorous shaking (220 rpm) for 72-96 hours.
-
Collect samples periodically for analysis of cell growth (OD600) and product concentration.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Take a 10 mL sample of the fermentation broth.
-
Centrifuge at 8,000 rpm for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Extract the supernatant with an equal volume of ethyl acetate by vigorous vortexing for 2 minutes.
-
Allow the phases to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under vacuum or a gentle stream of nitrogen.
-
-
Sample Preparation for HPLC:
-
Re-dissolve the dried extract in a known volume (e.g., 1 mL) of mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injecting into the HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 252 nm.[3]
-
Quantification: Prepare a standard curve using a pure standard of pyrrolnitrin (and this compound if available) of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
Pyrrolnitrin Biosynthesis and Regulatory Pathway
Caption: Regulatory and biosynthetic pathway of pyrrolnitrin.
Experimental Workflow for this compound Production and Analysis
Caption: Workflow for this compound production and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The PhzI/PhzR quorum-sensing system is required for pyrrolnitrin and phenazine production, and exhibits cross-regulation with RpoS in Pseudomonas chlororaphis PA23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quorum-sensing signaling is required for production of the antibiotic pyrrolnitrin in a rhizospheric biocontrol strain of Serratia plymuthica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
strategies to reduce toxicity of oxypyrrolnitrin to non-target organisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxypyrrolnitrin. The focus is on strategies to assess and reduce its toxicity to non-target organisms.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ecotoxicological assessment of this compound.
Problem 1: High variability in toxicity assay results.
-
Possible Cause 1: Inconsistent test organism health.
-
Solution: Ensure that all non-target organisms (e.g., Daphnia magna, zebrafish, algae) are sourced from a reputable supplier and are of a consistent age and health status. Prior to experiments, acclimate organisms to the test conditions (temperature, pH, lighting) for a specified period.
-
-
Possible Cause 2: Fluctuations in experimental conditions.
-
Solution: Maintain tight control over environmental parameters such as temperature, pH, light intensity, and water hardness throughout the assay. Use calibrated equipment for all measurements.
-
-
Possible Cause 3: Inaccurate compound concentration.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Use high-purity solvent and verify the final concentrations in the test media using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Problem 2: Observed toxicity in control groups.
-
Possible Cause 1: Contaminated dilution water.
-
Solution: Use high-purity, deionized, or distilled water for all dilutions and as the control medium. Test the water for common contaminants prior to use.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: If a solvent is used to dissolve this compound, run a solvent-only control at the same concentration used in the experimental groups. Ensure the solvent concentration is well below its known toxicity level for the test organism.
-
-
Possible Cause 3: Stressful handling of organisms.
-
Solution: Minimize handling of the test organisms. Use appropriate, clean equipment for transferring organisms to the test chambers.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity for compounds like this compound in non-target aquatic organisms?
A1: While specific data for this compound is limited, related compounds often induce toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.[1] This can result in damage to cellular components, including lipid peroxidation of membranes and adverse effects on antioxidant enzyme activities.[1]
Q2: What are some initial strategies to explore for reducing the non-target toxicity of this compound?
A2: Promising strategies include the development of controlled-release formulations or nanoformulations.[2][3] These approaches can minimize the peak concentration of the compound in the environment, thereby reducing acute toxicity to non-target species.[2] Investigating biodegradable formulations can also limit the environmental persistence of the compound.
Q3: How can I investigate the detoxification pathways for this compound in a non-target organism?
A3: To study detoxification, you can expose the organism to a sub-lethal concentration of this compound and then measure the activity of key detoxification enzymes, such as Cytochrome P450 monooxygenases (CYPs) and glutathione-S-transferases (GSTs).[4][5] Additionally, identifying metabolites of this compound in the organism or its excreta can provide insights into the biotransformation pathways.
Q4: Are there any known derivatives of pyrrolnitrin with potentially lower non-target toxicity?
A4: While specific data on "this compound" is scarce, the broader class of pyrrolnitrins includes agricultural fungicides like fludioxonil and fenpiclonil.[6] Research into the structure-activity relationships of these analogs could provide insights into modifications that may reduce non-target toxicity.
Data Presentation
Table 1: Acute Toxicity of this compound to Standard Non-Target Aquatic Organisms (Hypothetical Data)
| Organism | Endpoint (LC50/EC50) | 96-hour Concentration (µg/L) | 95% Confidence Interval (µg/L) |
| Danio rerio (Zebrafish) | LC50 | 75 | 68 - 83 |
| Daphnia magna (Water Flea) | EC50 (Immobilization) | 120 | 110 - 132 |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | 45 | 40 - 51 |
Table 2: Effect of a Novel Formulation on the Acute Toxicity of this compound to Daphnia magna (Hypothetical Data)
| Formulation | 48-hour LC50 (µg/L) | Fold Change in LC50 |
| Standard Formulation | 150 | - |
| Controlled-Release Formulation | 450 | 3.0 |
Experimental Protocols
Protocol 1: Acute Toxicity Testing in Daphnia magna
This protocol is adapted from OECD Test Guideline 202.
-
Organism Culture: Culture Daphnia magna in a suitable medium under controlled conditions (20 ± 2°C, 16:8 hour light:dark cycle).
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a geometric series of test concentrations by diluting the stock solution with the culture medium. Include a control and a solvent control.
-
Experimental Setup: Add 20 neonates (<24 hours old) to each test vessel containing the respective test concentrations. Use at least three replicates for each concentration.
-
Incubation: Incubate the test vessels for 48 hours under the same conditions as the culture.
-
Data Collection: At 24 and 48 hours, record the number of immobilized daphnids in each vessel.
-
Data Analysis: Calculate the 48-hour LC50 value and its 95% confidence intervals using probit analysis.
Protocol 2: Assessing Oxidative Stress in Zebrafish (Danio rerio)
-
Exposure: Expose adult zebrafish to sub-lethal concentrations of this compound (determined from acute toxicity tests) for a specified period (e.g., 96 hours).
-
Tissue Collection: At the end of the exposure period, euthanize the fish and dissect out the liver and gills.
-
Homogenization: Homogenize the tissues in a suitable buffer on ice.
-
Biochemical Assays:
-
Lipid Peroxidation: Measure the level of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzymes: Measure the activity of catalase (CAT), superoxide dismutase (SOD), and glutathione-S-transferase (GST) using commercially available assay kits.
-
-
Data Analysis: Compare the levels of MDA and the activities of antioxidant enzymes in the exposed groups to the control group using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: Troubleshooting logic for inconsistent toxicity assay results.
Caption: A generalized pathway of oxidative stress-induced toxicity.
Caption: Workflow for evaluating toxicity mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Biological inactivation of pyrrolnitrin. Identification and synthesis of pyrrolnitrin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
Technical Support Center: Overcoming Solubility Challenges of Oxypyrrolnitrin in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with oxypyrrolnitrin. Given the limited publicly available physicochemical data for this compound, the information provided for its parent compound, pyrrolnitrin, serves as a close proxy to guide formulation strategies.
Physicochemical Properties of Pyrrolnitrin (as a proxy for this compound)
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 257.07 g/mol | [1] |
| Predicted Water Solubility | 0.0724 mg/mL | [3] |
| Predicted logP | 3.86 | [3] |
| pKa (Strongest Acidic) | 15.06 (Predicted) | [3] |
| Solubility in DMSO | 10 mM | [4][5] |
Troubleshooting Guide
This guide addresses specific problems you may encounter during the formulation of this compound.
Issue 1: this compound precipitates when added to an aqueous buffer.
Cause: this compound is a lipophilic compound with very low aqueous solubility. Direct addition to an aqueous medium will likely result in immediate precipitation.
Solutions:
-
Utilize a Cosolvent System: Dissolve the this compound in a water-miscible organic solvent first, and then add this solution to the aqueous buffer.
-
Recommended Solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).
-
Protocol:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 10 mg/mL in DMSO).
-
Slowly add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid dispersion.
-
Do not exceed a final organic solvent concentration that could affect the stability of your formulation or be toxic in your experimental model.
-
-
-
pH Adjustment: Although the predicted pKa of the pyrrole nitrogen is high, the overall molecule's solubility might be influenced by pH, especially if ionizable functional groups are present in the full this compound structure.
-
Protocol:
-
Prepare a solution of this compound in a small amount of a suitable organic solvent.
-
Add this solution to a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9) to determine if solubility is pH-dependent.
-
Visually inspect for precipitation and quantify the dissolved compound using a suitable analytical method like HPLC-UV.
-
-
Issue 2: Low drug loading is achieved in my formulation.
Cause: The inherent low solubility of this compound limits the amount that can be dissolved in a given vehicle.
Solutions:
-
Employ Surfactants to Create Micellar Formulations: Surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in aqueous media.
-
Recommended Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.
-
Protocol:
-
Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add this compound to the surfactant solution and stir or sonicate until it dissolves. Gentle heating may be applied if the compound is thermally stable.
-
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like this compound.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol:
-
Prepare an aqueous solution of the cyclodextrin.
-
Add an excess of this compound to the cyclodextrin solution.
-
Stir the suspension for 24-48 hours at a constant temperature to allow for complex formation.
-
Filter the suspension to remove undissolved this compound and analyze the filtrate for the concentration of the dissolved complex.
-
-
-
Solid Dispersion Technology: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate and apparent solubility.
-
Recommended Polymers: Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC).
-
Methods:
-
Solvent Evaporation: Dissolve both this compound and the polymer in a common volatile solvent, then evaporate the solvent to obtain a solid dispersion.
-
Melt Extrusion: Blend this compound with the polymer and process it through a hot melt extruder.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solubilizing this compound for in vitro assays?
A1: For many in vitro experiments, a stock solution in DMSO is a common starting point.[4][5] You can then dilute this stock into your cell culture medium or assay buffer. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels (typically >0.5-1%).
Q2: How can I improve the oral bioavailability of this compound?
A2: Poor aqueous solubility is a major hurdle for oral bioavailability. To improve this, consider formulating this compound in lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions. These formulations can enhance solubilization in the gastrointestinal tract and improve absorption.
Q3: Are there any excipients I should avoid when formulating this compound?
A3: While specific incompatibility data for this compound is not available, it is prudent to assess the chemical compatibility of your formulation components. The nitro group on the phenyl ring could potentially interact with reducing agents. It is recommended to perform stability studies of your final formulation.
Q4: How do I determine the solubility of this compound in different solvents?
A4: A standard method is the shake-flask method.
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient time (e.g., 24-72 hours) to reach equilibrium.
-
Filter the suspension to remove any undissolved solid.
-
Analyze the concentration of this compound in the clear filtrate using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
Experimental Protocols
Protocol for Solubility Enhancement using Cosolvents
-
Objective: To determine the solubility of this compound in various water-cosolvent mixtures.
-
Materials: this compound, DMSO, Ethanol, Propylene Glycol, PEG 400, deionized water, HPLC-grade solvents for analysis.
-
Procedure:
-
Prepare a series of cosolvent-water mixtures in varying ratios (e.g., 10:90, 20:80, 50:50 v/v).
-
Add an excess of this compound to each mixture.
-
Follow the shake-flask method as described in FAQ Q4.
-
Quantify the dissolved this compound concentration by HPLC.
-
Plot the solubility of this compound as a function of the cosolvent concentration.
-
Protocol for Phase Solubility Studies with Cyclodextrins
-
Objective: To evaluate the effect of cyclodextrins on the aqueous solubility of this compound.
-
Materials: this compound, HP-β-CD, SBE-β-CD, deionized water, HPLC-grade solvents.
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking at a constant temperature for 48-72 hours.
-
Filter the samples through a 0.22 µm filter to remove undissolved drug.
-
Determine the concentration of dissolved this compound in the filtrate by HPLC.
-
Plot the solubility of this compound against the cyclodextrin concentration to generate a phase solubility diagram.
-
Visualizations
Caption: Workflow for solubility screening of this compound.
Caption: Decision tree for addressing precipitation issues.
References
- 1. Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. genophore.com [genophore.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 1018-71-9 CAS MSDS (PYRROLNITRIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. PYRROLNITRIN | 1018-71-9 [amp.chemicalbook.com]
Technical Support Center: Oxypyrrolnitrin and Pyrrolnitrin Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of oxypyrrolnitrin and its parent compound, pyrrolnitrin. The focus is on identifying and minimizing byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: My final product is a complex mixture, and the yield of the desired pyrrolnitrin is low. What are the likely byproducts?
A1: Low yields and complex product mixtures in pyrrolnitrin synthesis, particularly when using methods like Suzuki-Miyaura cross-coupling, can be attributed to several byproducts. The most common include:
-
Homocoupling Products: Self-coupling of the aryl boronic acid is a frequent side reaction, especially if oxygen is not rigorously excluded from the reaction vessel.[1]
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of your initial halogenated pyrrole and substituted nitrobenzene or aniline precursors in the final product mixture.
-
Incompletely Converted Intermediates: The chemical synthesis of pyrrolnitrin often mirrors its biosynthetic pathway, which proceeds through intermediates like monodechloroaminopyrrolnitrin and aminopyrrolnitrin.[2][3][4][5][6] Failure to drive the reaction to completion at each step can result in these compounds as impurities.
-
Products of Side Reactions: Depending on the specific reagents and conditions used, other side reactions can occur. For instance, in the Paal-Knorr synthesis of the pyrrole core, harsh acidic conditions can lead to furan byproducts.[7]
Q2: How can I detect and identify the byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for effective byproduct identification:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the complexity of your reaction mixture and to track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of your crude product. Comparing the retention times with known standards of starting materials and potential intermediates can help in their identification.[8]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), provides molecular weight information for each component, which is crucial for identifying unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the compounds in your mixture.[9][10][11][12] It is particularly useful for unambiguously identifying the structure of major byproducts and for quantifying the purity of your final product.
Q3: What are the best strategies to minimize the formation of homocoupling byproducts in a Suzuki-Miyaura coupling step?
A3: To minimize the homocoupling of the boronic acid reagent, the following precautions should be taken:
-
Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the rate of the desired cross-coupling reaction versus the undesired homocoupling.
-
Reaction Conditions: Optimize the reaction temperature and time. Overly long reaction times can sometimes lead to increased byproduct formation.
Q4: My purification by column chromatography is not giving a pure product. What other purification methods can I try?
A4: If standard silica gel chromatography is insufficient, consider the following purification strategies:
-
Recrystallization: Pyrrolnitrin has been successfully purified by recrystallization from solvents like hot cyclohexane.[13] This method is effective for removing impurities with different solubility profiles.
-
Acid Wash: A patented method for purifying crude pyrroles involves treating the mixture with an acid or an activated carboxylic acid derivative, followed by distillation under reduced pressure.[14] This can be effective in removing basic impurities.
-
Preparative HPLC: For difficult separations, preparative HPLC can be used to isolate the desired product with high purity, although this method is typically used for smaller scales.
Data on Potential Byproducts
The following table summarizes potential byproducts in pyrrolnitrin synthesis, their likely origin, and suggested methods for identification.
| Byproduct Category | Specific Examples | Likely Origin | Recommended Identification Techniques |
| Homocoupling Products | Biphenyl derivatives (from aryl boronic acids) | Suzuki-Miyaura side reaction, often promoted by oxygen.[1] | HPLC, LC-MS, NMR |
| Unreacted Precursors | Halogenated pyrroles, substituted nitrobenzenes/anilines | Incomplete reaction | TLC, HPLC, LC-MS, NMR |
| Reaction Intermediates | Monodechloroaminopyrrolnitrin, Aminopyrrolnitrin | Incomplete conversion in multi-step synthesis.[2][3][4][5][6] | HPLC, LC-MS (with standards) |
| Solvent/Reagent Adducts | Varies depending on solvent and reagents used | Side reactions with reaction components | LC-MS, NMR |
| Degradation Products | Varies | Harsh reaction conditions (e.g., high temperature, strong acid).[7] | HPLC, LC-MS, NMR |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by HPLC
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a defined volume (e.g., 10 µL) of the filtered sample onto an appropriate HPLC column (e.g., C18).
-
Elution: Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the components.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the starting materials and product have significant absorbance (e.g., 252 nm for pyrrolnitrin).[13]
-
Analysis: Compare the retention times and peak areas to those of known standards to identify and quantify the components in the mixture.
Protocol 2: Purification of Crude Pyrrolnitrin by Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexane).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform/methanol).[2] The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrrolnitrin.
Visual Troubleshooting Guides
Caption: Workflow for the identification of byproducts in a crude reaction mixture.
Caption: General synthetic pathway of pyrrolnitrin highlighting key steps and potential byproduct formation points.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magritek [magritek.com]
- 12. rsc.org [rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Oxypyrrolnitrin in Agricultural Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of oxypyrrolnitrin in agricultural formulations. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in agricultural formulations?
A1: this compound, a phenylpyrrole derivative, is susceptible to three main degradation pathways: photodegradation, hydrolysis, and thermal degradation.
-
Photodegradation: Exposure to ultraviolet (UV) radiation, particularly from sunlight, is a significant cause of degradation for pyrrole-based compounds. The UV irradiation of pyrrolnitrin, a closely related compound, in the presence of water can lead to intramolecular cyclization and hydroxylation, resulting in the formation of degradation products with reduced antifungal activity.[1] Phenylpyrrole fungicides like fenpiclonil and fludioxonil were developed as analogs of pyrrolnitrin with increased photostability.[2]
-
Hydrolysis: The stability of this compound in aqueous formulations is highly dependent on the pH. Phenylpyrrole structures can be unstable in both acidic and alkaline conditions, leading to the cleavage of the pyrrole ring or other hydrolytic reactions.[3]
-
Thermal Degradation: Elevated temperatures during processing or storage can accelerate the degradation of this compound, leading to a loss of potency.
Q2: What are common signs of instability in my this compound formulation?
A2: Instability in your formulation can manifest in several ways:
-
Physical Changes:
-
Crystal Growth: This is a major challenge in suspension concentrate (SC) formulations, where the active ingredient is suspended as fine particles in a liquid. Over time, these particles can grow, leading to nozzle blockage during application and reduced efficacy.[1][4]
-
Sedimentation and Caking: Poorly stabilized suspensions will exhibit settling of the active ingredient, which may form a hard cake at the bottom of the container that is difficult to redisperse.
-
Phase Separation: In emulsion-based formulations, the oil and water phases may separate over time.
-
Changes in Viscosity: A significant increase or decrease in the viscosity of the formulation can indicate physical instability.
-
-
Chemical Changes:
-
Loss of Active Ingredient: The most direct indicator of chemical instability is a decrease in the concentration of this compound over time.
-
Appearance of Degradation Products: The presence of new peaks in your analytical chromatogram (e.g., from HPLC) indicates the formation of degradation products.
-
Color Change: A change in the color of the formulation can signify chemical degradation.
-
pH Shift: A change in the pH of the formulation can indicate a chemical reaction has occurred.
-
Q3: What type of formulation is most suitable for a water-insoluble compound like this compound?
A3: A Suspension Concentrate (SC) is a highly suitable formulation for water-insoluble active ingredients like this compound. SC formulations consist of a stable dispersion of the solid active ingredient in water.[5][6]
Advantages of SC formulations include:
-
High loading of the active ingredient.
-
Absence of flammable or toxic organic solvents.
-
Good biological efficacy due to the small particle size of the active ingredient.[6]
Challenges with SC formulations include:
-
Long-term physical stability (settling, caking).[5]
-
Ensuring stability upon dilution in the spray tank.[5]
Another promising approach is the use of controlled-release formulations . These systems can protect the active ingredient from degradation and release it over an extended period.[7][8][9] Polymeric microparticles are a versatile platform for developing such formulations.[8][9]
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in my formulation, especially when exposed to light.
This issue is likely due to photodegradation.
Troubleshooting Steps:
-
Incorporate a UV Protectant: Add a UV-absorbing compound to your formulation. Common UV protectants for agricultural formulations include benzophenones and hindered amine light stabilizers (HALS).
-
Utilize Opaque Packaging: Store your formulation in packaging that blocks UV light. Amber glass or opaque polymer containers are recommended for laboratory-scale storage.
-
Consider a Controlled-Release Formulation: Encapsulating this compound in a polymeric matrix can provide a physical barrier against UV radiation.[9]
-
Evaluate Phenylpyrrole Analogs: For research and development, consider synthesizing or obtaining analogs of this compound with modifications that enhance photostability, similar to the development of fludioxonil from pyrrolnitrin.[2]
Issue 2: My suspension concentrate (SC) formulation is showing significant crystal growth during storage.
Crystal growth in SC formulations is a common problem that can lead to formulation failure.
Troubleshooting Steps:
-
Optimize the Dispersant System: The choice of dispersant is critical for preventing crystal growth. A high-performing dispersant will strongly adsorb to the surface of the active ingredient particles, preventing them from dissolving and re-crystallizing.[1][4]
-
Consider using a combination of non-ionic and anionic surfactants to achieve both steric and electrostatic stabilization.
-
-
Incorporate a Crystal Growth Inhibitor: These additives work by either reducing the solubility of the active ingredient in the aqueous phase or by interfering with the crystal lattice formation.[4]
-
Control Particle Size Distribution: A narrow particle size distribution with fine particles is generally more stable. Optimize your milling process to achieve the desired particle size.
-
Adjust the Rheology of the Formulation: The use of a thickener, such as xanthan gum, can increase the viscosity of the continuous phase, which hinders the movement of particles and slows down the process of Ostwald ripening (the growth of larger crystals at the expense of smaller ones).[6]
Issue 3: My this compound formulation is unstable at acidic or alkaline pH.
This indicates that hydrolysis is a significant degradation pathway.
Troubleshooting Steps:
-
Determine the pH of Maximum Stability: Conduct a pH-rate profile study to identify the pH at which this compound has the lowest degradation rate. This is typically in the neutral pH range for many pesticides.
-
Incorporate a Buffering System: Once the optimal pH is determined, add a suitable buffer to your formulation to maintain the pH within this stable range. Phosphate or citrate buffers are commonly used.
-
Consider a Controlled-Release Formulation: A polymeric matrix can protect the this compound from the bulk aqueous environment, thereby reducing its exposure to acidic or alkaline conditions.[10]
Data Presentation
Table 1: Key Stability Parameters for Phenylpyrrole Fungicides (using Fludioxonil as an analog for this compound)
| Parameter | Value (for Fludioxonil) | Significance for this compound Stability |
| Photodegradation Half-life | 8.7 - 9.9 days (in pH 7 aqueous solution under xenon arc light)[11] | Indicates that photodegradation is a significant concern and UV protection is necessary. |
| Hydrolytic Stability | Stable to hydrolysis at pH 5, 7, and 9 (at 25°C) | While fludioxonil is stable, other phenylpyrroles show pH-dependent degradation. A pH-rate profile for this compound is crucial. |
| Thermal Stability | Degradation point: 306°C[12] | Suggests good intrinsic thermal stability, but formulation components can lower this. Accelerated stability testing at elevated temperatures (e.g., 54°C) is still necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound and to generate degradation products for analytical method development.
1. Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a Diode Array Detector (DAD)
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Store the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH. Neutralize with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and dilute with 3% H₂O₂.
-
Store at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
Also, prepare a solution of this compound (1 mg/mL) and keep it at 70°C for 48 hours.
-
Dissolve the solid sample and dilute both samples for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL) in a quartz cuvette to UV light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at various time intervals.
-
3. Analysis:
-
Analyze all samples by a suitable HPLC-DAD method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
The DAD detector will provide UV spectra of the degradation products, which can aid in their identification.
Protocol 2: Development of a Stability-Indicating HPLC-DAD Method for this compound
This protocol outlines the steps to develop and validate an HPLC method capable of separating this compound from its degradation products.
1. Initial Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A common starting point is a gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or acetic acid.
-
Detection: Use a DAD to monitor the elution at a wavelength where this compound has maximum absorbance, and also scan a range of wavelengths to detect degradation products that may have different UV spectra.
-
Injection of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1) to evaluate the separation of the degradation products from the parent peak.
2. Method Optimization:
-
Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation of all peaks.
-
Ensure the this compound peak is pure by checking the peak purity function of the DAD software.
3. Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and formulation excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo formulation with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method when small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) are introduced.
Mandatory Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for developing a stable SC formulation.
Caption: Troubleshooting logic for formulation instability.
References
- 1. Crystal growth inhibition strategies in suspension concentrate formulations - Ingevity [ingevity.com]
- 2. researchgate.net [researchgate.net]
- 3. minotaurproject.gr [minotaurproject.gr]
- 4. ingevity.com [ingevity.com]
- 5. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 6. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 7. ijrpr.com [ijrpr.com]
- 8. pexacy.com [pexacy.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. preprints.org [preprints.org]
- 11. fao.org [fao.org]
- 12. Fludioxonil (Ref: CGA 173506) [sitem.herts.ac.uk]
Validation & Comparative
A Comparative Analysis of Oxypyrrolnitrin and Pyrrolnitrin Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antifungal properties of pyrrolnitrin and its derivative, oxypyrrolnitrin. Pyrrolnitrin, a secondary metabolite produced by several bacterial species, notably Pseudomonas and Burkholderia, has well-documented, potent antifungal activity.[1][2] In contrast, its oxidized counterpart, this compound, demonstrates significantly reduced antifungal efficacy. This comparison synthesizes available experimental data to highlight the differences in their biological activity and underlying mechanisms.
Executive Summary
Pyrrolnitrin exhibits broad-spectrum antifungal activity by inhibiting the respiratory electron transport system in fungi.[1] Experimental data, presented in the form of Minimum Inhibitory Concentration (MIC) values, quantify its effectiveness against a range of fungal pathogens. Conversely, studies on this compound consistently report it as having "low" or "marginal" antifungal activity.[3][4] Direct quantitative comparisons in the form of comprehensive MIC data for this compound are limited in publicly available research, leading to a more qualitative assessment of its antifungal potential.
Data Presentation: Quantitative and Qualitative Comparison
The following tables summarize the antifungal activity of pyrrolnitrin and this compound.
Table 1: Quantitative Antifungal Activity of Pyrrolnitrin (MIC in µg/mL)
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Trichophyton mentagrophytes | 0.2 | (Arima et al., 1964) |
| Trichophyton rubrum | 0.2 | (Arima et al., 1964) |
| Candida albicans | 1.6 | (Arima et al., 1964) |
| Aspergillus niger | 3.1 | (Arima et al., 1964) |
| Penicillium chrysogenum | 0.8 | (Arima et al., 1964) |
| Saccharomyces cerevisiae | 1.6 | (Arima et al., 1964) |
| Rhizoctonia solani | Potent Inhibition | (Kim et al., 2008)[3] |
Table 2: Qualitative Antifungal Activity of this compound
| Fungal Species | Antifungal Activity Description | Reference |
| Rhizoctonia solani | Marginally active | (Kim et al., 2008)[3] |
| General Fungi | Low antifungal activity | (Ligon et al., 2000)[4] |
Mechanism of Action: Pyrrolnitrin
Pyrrolnitrin's primary mode of action involves the disruption of the fungal respiratory electron transport chain.[1] This interference with cellular respiration ultimately leads to fungal cell death. The specific target is believed to be the NADH-ubiquinone oxidoreductase (Complex I) or a related component of the respiratory chain.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro antifungal susceptibility testing. A generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antifungal agent.
-
Preparation of Antifungal Agent Stock Solution: A stock solution of pyrrolnitrin or this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Sabouraud Dextrose Broth or RPMI-1640) in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared. The concentration of the fungal cells or spores is adjusted to a specific density, typically measured using a spectrophotometer.
-
Inoculation: Each well of the microtiter plate, containing the different concentrations of the antifungal agent, is inoculated with the fungal suspension. Control wells, including a growth control (no antifungal agent) and a sterility control (no fungus), are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the general workflow for determining the antifungal activity of a compound using the broth microdilution method.
Caption: Workflow for MIC determination.
Proposed Signaling Pathway for Pyrrolnitrin's Antifungal Action
This diagram illustrates the proposed mechanism of action for pyrrolnitrin, highlighting its impact on the fungal respiratory chain.
Caption: Pyrrolnitrin's mechanism of action.
References
- 1. Sordarin oxazepine derivatives as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and quantitative structure-antifungal activity relationships of clovane derivatives against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Oxypyrrolnitrin's Antifungal Efficacy Against Synthetic Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal efficacy of oxypyrrolnitrin, a natural antimicrobial compound, relative to established synthetic fungicides. Due to a lack of direct comparative studies involving this compound, this analysis leverages data on its closely related precursor, pyrrolnitrin, and compares its performance against common synthetic fungicides targeting the same pathogenic fungi, namely Botrytis cinerea (gray mold) and Fusarium oxysporum (Fusarium wilt).
The data presented is collated from various independent studies to offer a broad perspective on their relative potencies. It is important to note that variations in experimental conditions can influence outcomes, and thus, this guide serves as a preliminary reference for further targeted research.
Quantitative Efficacy Against Botrytis cinerea
Botrytis cinerea is a prevalent plant pathogen causing significant pre- and post-harvest losses in a wide range of crops. The following table summarizes the in vitro efficacy of pyrrolnitrin and several synthetic fungicides against this pathogen.
| Fungicide Class | Active Ingredient | Efficacy Metric | Concentration | Result |
| Natural Product | Pyrrolnitrin | EC₅₀ (Sporulation) | ~30 µg/L | Differentiates sensitive from moderately resistant isolates[1] |
| Triazole | Tebuconazole | Mycelial Growth Inhibition | 10 µg/mL | ~100% inhibition[2] |
| EC₅₀ (Mycelial Growth) | 0.03 - 1 µg/mL | Variable efficacy depending on isolate sensitivity | ||
| Strobilurin | Azoxystrobin | Mycelial Growth Inhibition | Not specified | Has shown significant inhibitory effects[3] |
| Control Efficacy | Not specified | Can be effective, but resistance is a known issue[4] | ||
| Dithiocarbamate | Mancozeb | Mycelial Growth Inhibition | 0.2% concentration | Effective in controlling B. cinerea on chickpea[5] |
Quantitative Efficacy Against Fusarium oxysporum
Fusarium oxysporum is a soil-borne pathogen that causes Fusarium wilt, a destructive disease affecting a multitude of crops. The table below presents the efficacy of various synthetic fungicides against this pathogen. Data for pyrrolnitrin against F. oxysporum was less specific in the reviewed literature but has been noted for its activity against Fusarium species in general[6].
| Fungicide Class | Active Ingredient | Efficacy Metric | Concentration | Result |
| Triazole | Tebuconazole | Mycelial Growth Inhibition | 250, 500, 750 ppm | 100% inhibition at all tested concentrations[7] |
| Strobilurin | Azoxystrobin | Mycelial Growth Inhibition | 250, 500, 750 ppm | 55.41% mean inhibition[7] |
| EC₅₀ (Mycelial Growth) | 35.089 µg/mL | Weakest inhibitory effect among seven tested fungicides[8] | ||
| Benzimidazole | Carbendazim | Mycelial Growth Inhibition | 100, 200, 500 ppm | 100% inhibition at all tested concentrations[9] |
Experimental Protocols
The data presented above is primarily derived from in vitro antifungal susceptibility testing. The two common methods employed in the cited studies are the "Poisoned Food Technique" and "Broth Microdilution Method."
Poisoned Food Technique
This method is widely used for screening the antifungal activity of various compounds.
-
Preparation of Fungal Culture: The target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) is cultured on a suitable nutrient medium like Potato Dextrose Agar (PDA) until sufficient mycelial growth is achieved.
-
Incorporation of Test Compound: The antifungal agent (this compound or synthetic fungicide) is dissolved in an appropriate solvent and added to the molten PDA at a desired final concentration. The agar is then poured into Petri plates and allowed to solidify. Control plates are prepared with the solvent alone.
-
Inoculation: A small disc of the actively growing fungal mycelium (typically 5-6 mm in diameter) is taken from the edge of a fresh culture plate and placed at the center of the treated and control PDA plates.
-
Incubation: The inoculated plates are incubated at a temperature optimal for the specific fungus (e.g., 25 ± 2°C) for a defined period (e.g., 5-7 days) or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection and Analysis: The diameter of the fungal colony is measured in both the treated and control plates. The percentage of mycelial growth inhibition is calculated using the following formula:
% Inhibition = [(C - T) / C] x 100
Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
The EC₅₀ (Effective Concentration 50), which is the concentration of the fungicide that inhibits 50% of the fungal growth, can be determined by testing a range of concentrations and performing a probit analysis.
Broth Microdilution Method (based on CLSI guidelines)
This method is a more quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Solutions: A stock solution of the antifungal agent is prepared, and serial two-fold dilutions are made in a liquid medium, such as RPMI-1640, within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of fungal spores or conidia is prepared from a fresh culture. The concentration of the inoculum is adjusted using a spectrophotometer or a hemocytometer to a final concentration specified by standardized protocols (e.g., CLSI M38-A for filamentous fungi).
-
Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the fungus) are also included.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test fungus (e.g., 35°C for 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For some fungicides, this is defined as 100% inhibition (no visible growth), while for others, it may be a ≥50% or ≥90% reduction in growth.
Signaling Pathways and Mechanisms of Action
The antifungal activity of this compound and the compared synthetic fungicides stems from their interference with critical cellular processes in the target fungi.
This compound/Pyrrolnitrin
Pyrrolnitrin, and by extension this compound, primarily targets the mitochondrial electron transport chain . It disrupts cellular respiration by inhibiting the flow of electrons, which ultimately leads to a depletion of ATP, the cell's primary energy currency, and cell death.
Caption: Mechanism of action for this compound.
Tebuconazole (Triazole)
Tebuconazole belongs to the demethylation inhibitor (DMI) class of fungicides. Its mechanism of action involves the inhibition of sterol biosynthesis , a crucial component of the fungal cell membrane. Specifically, it targets the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. The disruption of ergosterol production leads to a compromised cell membrane and ultimately, cell death.
Caption: Mechanism of action for Tebuconazole.
Azoxystrobin (Strobilurin)
Similar to pyrrolnitrin, azoxystrobin is a Quinone outside Inhibitor (QoI) that targets the mitochondrial electron transport chain . It specifically binds to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and inhibiting ATP synthesis[10][11].
Caption: Mechanism of action for Azoxystrobin.
Mancozeb (Dithiocarbamate)
Mancozeb is a multi-site contact fungicide. Its broad-spectrum activity is due to its ability to interfere with multiple biochemical processes within the fungal cell. It primarily reacts with and inactivates sulfhydryl groups of amino acids and enzymes, thereby disrupting cellular respiration, lipid metabolism, and other vital functions[9][12]. This multi-site action makes the development of resistance in fungi less likely.
Caption: Multi-site mechanism of action for Mancozeb.
Experimental Workflow: Antifungal Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the efficacy of an antifungal compound using in vitro methods.
Caption: General workflow for in vitro antifungal susceptibility testing.
References
- 1. Triazole fungicide tebuconazole induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tebuconazole Fungicide Induces Lipid Accumulation and Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of mancozeb on Sertoli-germ cell co-culture system: Role of MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. - MedCrave online [medcraveonline.com]
- 8. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 9. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 10. pomais.com [pomais.com]
- 11. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]
- 12. Mancozeb Fungicide Mode of Action [allpesticides.com]
Unraveling the Potential of Oxypyrrolnitrin: A Comparative Analysis of Cross-Resistance with Leading Antifungal Agents
A deep dive into the cross-resistance profile of oxypyrrolnitrin reveals a promising candidate in the fight against resistant fungal pathogens. Due to its unique mechanism of action targeting the mitochondrial electron transport chain, this compound demonstrates a low propensity for cross-resistance with existing antifungal drugs, including azoles, echinocandins, and polyenes.
This guide provides a comprehensive comparison of this compound's performance against other antifungal agents, supported by available experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the potential of this compound in overcoming the growing challenge of antifungal resistance.
Quantitative Analysis of Antifungal Activity
While direct comparative studies of this compound against a wide panel of resistant fungal strains are limited, the available in vitro susceptibility data, primarily for its parent compound pyrrolnitrin, suggest a broad spectrum of activity. The unique mechanism of action of this compound, distinct from the targets of major antifungal classes, theoretically minimizes the likelihood of cross-resistance.
Table 1: In Vitro Antifungal Activity of Pyrrolnitrin Against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | <0.78 - 100 | [1] |
| Cryptococcus neoformans | <0.78 - 100 | [1] |
| Blastomyces dermatitidis | <0.78 - 100 | [1] |
| Sporothrix schenckii | <0.78 - 100 | [1] |
| Histoplasma capsulatum | <0.78 - 100 | [1] |
Note: Data presented is for pyrrolnitrin, the parent compound of this compound. Further studies are needed to establish a comprehensive minimum inhibitory concentration (MIC) profile for this compound against a broad range of clinically relevant fungi, including resistant strains.
The lack of significant cross-resistance is anticipated because the mutations conferring resistance to other antifungal classes do not affect the target of this compound. For instance, mutations in the ERG11 gene that cause azole resistance by altering the structure of lanosterol 14α-demethylase do not impact the mitochondrial complex II, the target of this compound.[2][3][4] Similarly, mutations in the FKS genes, which confer resistance to echinocandins by altering the β-(1,3)-D-glucan synthase, are irrelevant to the action of this compound.[5][6][7] Furthermore, overexpression of efflux pumps, a common mechanism of resistance to azoles, is less likely to affect this compound's efficacy due to its different chemical properties and target location.[8][9][10][11]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in antifungal research: in vitro antifungal susceptibility testing using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/EUCAST E.Def 7.3.2)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a yeast isolate.
1. Inoculum Preparation:
-
Yeast isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure purity and viability.[12]
-
A suspension of the yeast is prepared in sterile saline or water and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[12][13]
-
The suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[13][14]
2. Preparation of Antifungal Solutions:
-
The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.[15]
-
A series of twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations typically range from 0.03 to 64 µg/mL.[15]
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.[15]
-
The plates are incubated at 35°C for 24-48 hours.[13]
4. Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[15]
-
The results can be read visually or spectrophotometrically.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for antifungal susceptibility testing.
Caption: this compound inhibits the fungal mitochondrial electron transport chain at Complex II.
Caption: Standard workflow for determining the MIC of an antifungal agent.
References
- 1. Antifungal Susceptibility Test | PPTX [slideshare.net]
- 2. Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of FKS Mutations in Candida glabrata: MIC values, echinocandin resistance, and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Presence of an FKS Mutation Rather than MIC Is an Independent Risk Factor for Failure of Echinocandin Therapy among Patients with Invasive Candidiasis Due to Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Environmental Footprint: Oxypyrrolnitrin Versus Chemical Fungicides
A Comparative Analysis for Researchers and Drug Development Professionals
The relentless pursuit of agricultural productivity has led to a heavy reliance on fungicides to combat plant diseases. However, the widespread use of conventional chemical fungicides has raised significant environmental and health concerns, prompting a search for safer alternatives. Oxypyrrolnitrin, a naturally derived antifungal compound, has emerged as a promising candidate. This guide provides a comprehensive comparison of the environmental impact of this compound and traditional chemical fungicides, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Emerging research suggests that this compound, a metabolite produced by Pseudomonas species, presents a more environmentally benign profile compared to many synthetic chemical fungicides.[1] While extensive comparative data is still nascent, existing studies on related natural compounds and the general understanding of the environmental fate of chemical fungicides allow for a preliminary assessment. Chemical fungicides are known to persist in soil and aquatic ecosystems, posing risks to non-target organisms.[2][3][4] In contrast, naturally occurring compounds like pyrrolnitrin, a close relative of this compound, are noted for their specificity and lower toxicity to non-target organisms.[5] This guide synthesizes the available information to draw a comparative picture of their environmental impact.
Quantitative Data Summary
Due to the limited direct comparative studies on the environmental impact of this compound versus a wide range of chemical fungicides, a comprehensive quantitative data table is challenging to construct. However, we can present a generalized comparison based on existing literature for representative chemical fungicides.
| Parameter | Representative Chemical Fungicides (e.g., Chlorothalonil, Mancozeb) | This compound & Related Natural Fungicides (e.g., Pyrrolnitrin) |
| Persistence in Soil (Half-life) | Can be moderate to high (e.g., Chlorothalonil: up to 2 months) | Generally lower, more readily biodegradable |
| Aquatic Toxicity (LC50 for fish) | Can be highly toxic (e.g., Chlorothalonil: <1 mg/L)[6] | Expected to have lower toxicity due to natural origin and specificity |
| Toxicity to Non-target Insects (e.g., bees) | Some fungicides show synergistic toxicity with insecticides | Generally exhibit higher specificity to target fungi[5] |
| Impact on Soil Microbiome | Can negatively affect beneficial microorganisms | Less disruptive to the natural soil microbial community |
Note: The data for this compound is largely inferred from studies on the broader class of pyrrole antibiotics and will require more direct experimental validation.
Experimental Methodologies
To ensure a standardized and reproducible assessment of the environmental impact of fungicides, the following experimental protocols are commonly employed:
Soil Persistence Studies
Objective: To determine the degradation rate and half-life of the fungicide in soil.
Methodology:
-
Soil Collection and Characterization: Collect soil from a relevant agricultural region. Analyze its physicochemical properties (pH, organic matter content, texture).
-
Spiking: Treat soil samples with a known concentration of the fungicide.
-
Incubation: Incubate the treated soil samples under controlled conditions (temperature, moisture).
-
Sampling and Analysis: At regular intervals, collect soil subsamples and extract the fungicide using an appropriate solvent.
-
Quantification: Analyze the concentration of the fungicide in the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Calculate the degradation rate and half-life (DT50) of the fungicide.
Aquatic Toxicity Testing
Objective: To assess the acute toxicity of the fungicide to aquatic organisms.
Methodology (Example: Fish Acute Toxicity Test - OECD Guideline 203):
-
Test Organism: Select a standard fish species (e.g., Rainbow Trout, Zebrafish).
-
Exposure: Expose groups of fish to a range of concentrations of the fungicide in water for a 96-hour period.
-
Observation: Record mortality and any sublethal effects (e.g., abnormal behavior) at regular intervals.
-
Data Analysis: Determine the median lethal concentration (LC50), which is the concentration that kills 50% of the test fish.
Signaling Pathways and Environmental Interactions
The environmental impact of fungicides is not limited to direct toxicity but also involves complex interactions with biological signaling pathways in non-target organisms.
Generalized Impact of Chemical Fungicides on Non-Target Organisms
Many chemical fungicides are designed to interfere with fundamental cellular processes in fungi, which can inadvertently affect similar pathways in other organisms.
Caption: Impact of chemical fungicides on non-target organisms.
Proposed Specificity of this compound
This compound's biosynthesis from tryptophan in Pseudomonas suggests a more targeted mode of action, potentially reducing its impact on unrelated biological pathways in non-target species.
Caption: Biosynthesis and proposed target specificity of this compound.
Conclusion
While the body of evidence directly comparing the environmental impact of this compound and chemical fungicides is still developing, the available information strongly suggests that this compound holds significant promise as a more environmentally sustainable alternative. Its natural origin, likely rapid biodegradability, and more specific mode of action point towards a reduced risk to non-target organisms and ecosystems. However, further rigorous, and comparative studies are imperative to fully elucidate its environmental fate and ecotoxicological profile. Researchers and professionals in drug development are encouraged to pursue these lines of inquiry to validate the potential of this compound as a cornerstone of next-generation, eco-friendly crop protection strategies.
References
- 1. This compound: a metabolite of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fungicides: An Overlooked Pesticide Class? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Oxypyrrolnitrin: A Comparative Analysis of its Bioactivity Against Key Phytopathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of oxypyrrolnitrin with other commercially available fungicides against a panel of economically important phytopathogens. The data presented is compiled from various scientific studies to offer an objective overview of its efficacy and mode of action.
Comparative Bioactivity Data
The following tables summarize the 50% effective concentration (EC50) values of this compound and three other fungicides—fludioxonil, boscalid, and azoxystrobin—against several key phytopathogens. EC50 values represent the concentration of a fungicide required to inhibit 50% of the fungal growth or spore germination and are a standard measure of fungicide efficacy. Lower EC50 values indicate higher antifungal activity.
Note: The data presented below is compiled from multiple sources. Direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Mycelial Growth Inhibition (EC50 in µg/mL)
| Phytopathogen | This compound (as Pyrrolnitrin) | Fludioxonil | Boscalid | Azoxystrobin |
| Botrytis cinerea (Gray Mold) | 0.005 - 0.042[1] | ~0.02 | >100 | ~0.03 |
| Rhizoctonia solani (Sheath Blight) | 0.01 - 0.1 | 0.06 x 10⁻³[2] | 5.21 - 6.72[3] | 596.60[4] |
| Fusarium oxysporum (Fusarium Wilt) | Data not available | Data not available | Data not available | 35.089[5][6] |
| Alternaria solani (Early Blight) | Data not available | Data not available | Data not available | 0.0014 - 3.400[7][8] |
Table 2: In Vitro Spore Germination Inhibition (EC50 in µg/mL)
| Phytopathogen | This compound (as Pyrrolnitrin) | Fludioxonil | Boscalid | Azoxystrobin |
| Botrytis cinerea (Gray Mold) | 0.005 - 0.042[1] | Data not available | Data not available | Data not available |
| Fusarium oxysporum (Fusarium Wilt) | Data not available | Data not available | Data not available | Data not available |
| Alternaria solani (Early Blight) | Data not available | Data not available | Data not available | <0.1 - >1.0 |
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for effective and sustainable disease management, including strategies to mitigate fungicide resistance. This compound and the compared fungicides target different cellular processes, primarily centered around mitochondrial respiration.
This compound
This compound, a derivative of the natural antifungal compound pyrrolnitrin, primarily targets the fungal cell membrane and disrupts the mitochondrial electron transport chain. This leads to an uncoupling of oxidative phosphorylation, ultimately inhibiting cellular respiration and leading to cell death.[9] While the precise location of its action on the electron transport chain is still under investigation, it is known to impede the normal flow of electrons.[9]
Fludioxonil
Fludioxonil is a phenylpyrrole fungicide that disrupts the high-osmolarity glycerol (HOG) signaling pathway in fungi. This pathway is crucial for adaptation to osmotic stress. Fludioxonil is thought to mimic an osmotic stress signal, leading to the hyperactivation of the HOG pathway, which results in the accumulation of glycerol, hyphal swelling, and eventual cell lysis.
Boscalid
Boscalid is a succinate dehydrogenase inhibitor (SDHI) belonging to the carboxamide chemical class. It specifically targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. By inhibiting this complex, boscalid blocks the conversion of succinate to fumarate in the Krebs cycle and disrupts the electron flow, thereby halting ATP production.
Azoxystrobin
Azoxystrobin is a strobilurin fungicide that acts as a Quinone outside Inhibitor (QoI). It targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain. By binding to the Qo site of cytochrome b, azoxystrobin blocks electron transfer, which inhibits ATP synthesis and leads to the cessation of fungal growth and spore germination.
Experimental Protocols
The following are detailed methodologies for two common in vitro antifungal bioassays used to generate the type of data presented in this guide.
Poisoned Food Technique for Mycelial Growth Inhibition Assay
This method is used to determine the effect of a fungicide on the mycelial growth of a fungus.
-
Preparation of Fungicide Stock Solutions: A stock solution of the test fungicide is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration. Serial dilutions are then made to obtain the desired test concentrations.
-
Preparation of Poisoned Media: A sterile molten potato dextrose agar (PDA) medium is cooled to approximately 45-50°C. The fungicide stock solutions are then added to the molten PDA to achieve the final desired concentrations. The same volume of the solvent (e.g., DMSO) is added to the control plates. The media is then poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus and placed mycelial-side down in the center of the poisoned and control PDA plates.
-
Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.
Spore Germination Inhibition Assay
This assay is used to evaluate the effect of a fungicide on the germination of fungal spores.
-
Spore Suspension Preparation: Spores are harvested from a fresh culture of the test fungus by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). The surface is gently scraped to dislodge the spores. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is then adjusted to a desired density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Preparation of Test Solutions: The test fungicide is serially diluted in a suitable liquid medium (e.g., potato dextrose broth or a minimal medium) to achieve the desired final concentrations.
-
Incubation: An equal volume of the spore suspension is added to each of the fungicide dilutions and the control (containing only the solvent). The mixtures are then incubated in a humid chamber at an optimal temperature for spore germination (e.g., 25°C) for a specific period (e.g., 12-24 hours).
-
Microscopic Examination: After incubation, a drop of the suspension from each treatment is placed on a microscope slide. The number of germinated and non-germinated spores is counted in a random field of view. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore. At least 100 spores should be counted for each replicate.
-
Calculation of Inhibition: The percentage of spore germination inhibition is calculated using the formula: % Inhibition = [(gc - gt) / gc] x 100 where gc is the percentage of germination in the control and gt is the percentage of germination in the treatment.
-
EC50 Determination: The EC50 value is calculated in the same manner as for the mycelial growth inhibition assay.
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the signaling pathways affected by the fungicides.
Caption: Workflow for the Poisoned Food Technique.
Caption: Workflow for the Spore Germination Assay.
Caption: Mechanisms of Action of Different Fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 6. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shift in Sensitivity of Alternaria solani in Response to QoI Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biosynthetic Pathways of Phenylpyrroles: Oxypyrrolnitrin and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathways of oxypyrrolnitrin and other notable phenylpyrrole natural products. By presenting objective comparisons, supporting experimental data, and detailed methodologies, this document serves as a valuable resource for researchers in natural product synthesis, enzymology, and drug discovery.
Introduction to Phenylpyrroles
Phenylpyrroles are a class of secondary metabolites characterized by a phenyl group attached to a pyrrole ring. This structural motif is the foundation for a range of bioactive compounds with significant applications in medicine and agriculture. A prominent member of this family is pyrrolnitrin, a potent antifungal agent produced by several species of Pseudomonas and Burkholderia.[1] Its derivatives, including this compound, and other structurally related compounds like dioxapyrrolomycin, exhibit diverse biological activities. Understanding the biosynthesis of these molecules is crucial for harnessing their therapeutic potential and for the bioengineering of novel derivatives with improved properties.
This guide focuses on the enzymatic cascades that construct these complex molecules, highlighting the key differences in precursor selection, enzymatic machinery, and chemical transformations.
Biosynthetic Pathway of Pyrrolnitrin and its Congener, this compound
The biosynthesis of pyrrolnitrin is a well-characterized pathway that commences with the amino acid L-tryptophan. The pathway is encoded by the prn gene cluster, which consists of four core genes: prnA, prnB, prnC, and prnD.[1][2][3] These genes direct a sequence of four key enzymatic reactions.
The core pathway to pyrrolnitrin proceeds as follows:
-
Chlorination of Tryptophan: The pathway is initiated by the flavin-dependent halogenase PrnA , which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to yield 7-chloro-L-tryptophan.[2][3]
-
Rearrangement and Decarboxylation: The heme-dependent enzyme PrnB then orchestrates a complex rearrangement of the indole ring of 7-chloro-L-tryptophan, followed by decarboxylation, to form monodechloroaminopyrrolnitrin.[2][3][4]
-
Second Chlorination: Another flavin-dependent halogenase, PrnC , carries out a second chlorination event, this time on the pyrrole ring of monodechloroaminopyrrolnitrin, to produce aminopyrrolnitrin.[2][3]
-
Oxidation to Pyrrolnitrin: The final step is the oxidation of the amino group of aminopyrrolnitrin to a nitro group, a reaction catalyzed by the mononuclear non-heme Fe(II)-dependent oxygenase PrnD , yielding the final product, pyrrolnitrin.[2][3]
Formation of this compound:
This compound is a naturally occurring congener of pyrrolnitrin.[2][5] While the specific enzyme has not been definitively characterized in all producing organisms, evidence points to the action of a monooxygenase, likely a cytochrome P450 enzyme, that hydroxylates a late-stage intermediate or pyrrolnitrin itself. The formation of other oxidized derivatives of pyrrolnitrin has been observed in Burkholderia cepacia.[5] This suggests a branching point in the pathway where a hydroxyl group is introduced, leading to the formation of this compound.
A Comparative Phenylpyrrole: The Dioxapyrrolomycin Pathway
For a comparative perspective, the biosynthetic pathway of dioxapyrrolomycin, another potent phenylpyrrole antibiotic produced by Streptomyces species, offers a distinct contrast to the tryptophan-derived pyrrolnitrin.
The key distinctions in the dioxapyrrolomycin pathway are:
-
Different Precursors: Instead of tryptophan, the dioxapyrrolomycin scaffold is assembled from L-proline and a polyketide precursor derived from acetate units.[5][6]
-
Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Machinery: The biosynthesis is thought to involve a hybrid PKS-NRPS system to construct the core phenylpyrrole structure.
-
Distinct Tailoring Enzymes: The subsequent modifications, including chlorination and the formation of the characteristic methylenedioxy bridge, are carried out by a different set of enzymes than those found in the prn cluster.[5][6]
Quantitative Data Summary
The following table summarizes the available quantitative data for the enzymes involved in the pyrrolnitrin biosynthetic pathway. Data for the this compound-specific hydroxylase and the dioxapyrrolomycin pathway enzymes are currently limited in the literature.
| Enzyme | Substrate | KM (µM) | kcat (min-1) | Source Organism | Reference |
| PrnC | Monodechloroaminopyrrolnitrin | 14.4 ± 1.2 | 1.66 ± 0.02 | Pseudomonas protegens Pf-5 | [7] |
Experimental Protocols
The elucidation of these complex biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Knockout Studies for Functional Analysis
Gene knockout experiments are fundamental to confirming the role of specific genes in a biosynthetic pathway. This is typically achieved by creating targeted deletions in the producing organism, such as Pseudomonas fluorescens.
Experimental Workflow:
Detailed Methodology:
-
Construction of the Knockout Vector:
-
Amplify by PCR the upstream and downstream regions (typically 500-1000 bp) flanking the target gene (e.g., prnA) from the genomic DNA of Pseudomonas fluorescens.
-
Clone these flanking regions into a suicide vector (e.g., pEX18Tc) containing a selectable marker (e.g., tetracycline resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity). The flanking regions should be inserted on either side of the selectable marker.
-
-
Transformation and Integration:
-
Introduce the constructed knockout vector into electrocompetent Pseudomonas fluorescens cells.
-
Select for transformants that have integrated the plasmid into their genome via a single homologous recombination event by plating on media containing tetracycline.
-
-
Counter-selection and Excision:
-
Culture the single-crossover mutants in a medium without tetracycline to allow for a second homologous recombination event, which will excise the plasmid backbone along with either the wild-type gene or the selectable marker.
-
Plate the culture on a medium containing sucrose. Cells that have retained the sacB gene will not grow, thus selecting for those that have undergone the second recombination event and lost the plasmid.
-
-
Verification and Analysis:
-
Screen the sucrose-resistant colonies by PCR using primers that flank the target gene to identify clones with the desired deletion.
-
Confirm the gene knockout by sequencing the PCR product.
-
Grow the confirmed knockout mutant in a suitable production medium and analyze the culture extract by HPLC-MS to observe the accumulation of biosynthetic intermediates and the absence of the final product.
-
Isotopic Labeling Studies for Precursor Identification
Isotopic labeling is a powerful technique to trace the incorporation of precursor molecules into the final natural product.
Experimental Protocol:
-
Precursor Selection and Labeling:
-
Synthesize or procure isotopically labeled precursors, such as 13C- or 15N-labeled L-tryptophan for the pyrrolnitrin pathway, or 13C-labeled acetate and 15N-labeled L-proline for the dioxapyrrolomycin pathway.
-
-
Feeding Experiment:
-
Inoculate a production medium with the wild-type or a relevant mutant strain of the producing organism.
-
At a specific point during the growth phase (e.g., early to mid-log phase), add the isotopically labeled precursor to the culture.
-
-
Extraction and Purification:
-
After a suitable incubation period, harvest the culture and extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the phenylpyrrole of interest from the crude extract using chromatographic techniques such as column chromatography and HPLC.
-
-
Analysis by Mass Spectrometry and NMR:
-
Analyze the purified compound by high-resolution mass spectrometry to determine the mass shift compared to the unlabeled compound, which confirms the incorporation of the labeled precursor.
-
For detailed localization of the incorporated isotopes within the molecule, perform 13C- and 15N-NMR spectroscopy.
-
In Vitro Enzyme Assays
In vitro assays with purified enzymes are essential for characterizing their function, substrate specificity, and kinetics.
General Enzyme Assay Protocol (Example for a Halogenase like PrnA or PrnC):
-
Enzyme and Substrate Preparation:
-
Overexpress and purify the target enzyme (e.g., His-tagged PrnA) from a suitable host like E. coli.
-
Prepare a stock solution of the substrate (e.g., L-tryptophan for PrnA) in a suitable buffer.
-
-
Assay Reaction:
-
Set up the reaction mixture in a microcentrifuge tube or a microplate well. A typical reaction mixture would contain:
-
Buffer (e.g., Tris-HCl at a specific pH)
-
Purified enzyme
-
Substrate
-
Cofactors (e.g., FAD, NADH, and a chloride source for PrnA)
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at an optimal temperature for a defined period.
-
-
Quenching and Analysis:
-
Stop the reaction by adding a quenching agent (e.g., an acid or an organic solvent).
-
Analyze the reaction mixture by HPLC or LC-MS to separate and quantify the substrate and the product.
-
-
Kinetic Analysis:
-
To determine the Michaelis-Menten kinetics (KM and kcat), perform the assay with varying substrate concentrations while keeping the enzyme concentration constant.
-
Measure the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation using appropriate software.
-
Conclusion
The biosynthetic pathways of phenylpyrroles, exemplified by this compound and dioxapyrrolomycin, showcase the remarkable diversity of enzymatic strategies employed in nature to construct complex bioactive molecules. While the tryptophan-derived pathway to pyrrolnitrin and its congeners is well-elucidated, the proline- and polyketide-based route to dioxapyrrolomycin highlights a convergent evolution towards a similar chemical scaffold from distinct metabolic starting points. The detailed experimental protocols provided herein offer a roadmap for the functional characterization of these and other natural product biosynthetic pathways. Further research, particularly in obtaining more extensive quantitative data and identifying the specific enzymes in related pathways like that of this compound, will be instrumental in advancing our ability to engineer novel phenylpyrrole derivatives for therapeutic and agricultural applications.
References
- 1. Pyrrolnitrin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The second enzyme in pyrrolnitrin biosynthetic pathway is related to the heme-dependent dioxygenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. Frontiers | Expression and characterization of PrnC—a flavin-dependent halogenase from the pyrrolnitrin biosynthetic pathway of Pseudomonas protegens Pf-5 [frontiersin.org]
Pyrrolnitrin Demonstrates Strong Field Performance Against Cotton Seedling Damping-Off
A comprehensive analysis of field trial data reveals that pyrrolnitrin, a natural antifungal compound, exhibits significant efficacy in controlling cotton seedling damping-off caused by Rhizoctonia solani. When compared to conventional chemical fungicides, pyrrolnitrin and its biological producers show comparable and at times superior performance, offering a promising bio-based alternative for crop protection.
Researchers and drug development professionals now have access to a detailed comparison of pyrrolnitrin's performance against leading chemical fungicides. This guide synthesizes available field trial data, providing a clear, data-driven overview of its potential in agricultural applications.
Comparative Efficacy in Field Trials
Field studies have consistently demonstrated the effectiveness of pyrrolnitrin and its producing organisms, such as Pseudomonas fluorescens, in mitigating the impact of Rhizoctonia solani, a primary cause of cotton seedling damping-off.
A pivotal study revealed that treating cottonseed with a suspension of Pseudomonas fluorescens (strain BL915), a known producer of pyrrolnitrin, increased seedling survival from a mere 30% in untreated, infested soil to a robust 79%. In the same study, purified pyrrolnitrin applied to cottonseed resulted in a seedling survival rate of 70%, a significant increase from the 13% survival observed in the corresponding control group.
In comparison, chemical fungicides have also shown efficacy, though the results vary depending on the specific active ingredient and formulation. A field experiment evaluating a combination of carboxin (37.5% WP) and thiram (37.5% DS) as a seed treatment at a rate of 4.5g/kg reported the lowest seedling mortality rate of 4.11% and the highest cotton yield of 9.65 quintals per hectare.[1] Another greenhouse study identified a treatment combination including fludioxonil, a chemical analog of pyrrolnitrin, along with metalaxyl-M and azoxystrobin, as one of the most effective in controlling damping-off.[2][3]
The following table summarizes the key performance data from these studies:
| Treatment | Pathogen | Crop | Key Performance Metric | Result |
| Pseudomonas fluorescens (Pyrrolnitrin producer) | Rhizoctonia solani | Cotton | Seedling Survival | 79% (vs. 30% in control) |
| Purified Pyrrolnitrin | Rhizoctonia solani | Cotton | Seedling Survival | 70% (vs. 13% in control) |
| Carboxin + Thiram | Seed Borne Diseases | Cotton | Seedling Mortality | 4.11% |
| Carboxin + Thiram | Seed Borne Diseases | Cotton | Yield | 9.65 q/ha |
| Fludioxonil + Metalaxyl-M + Azoxystrobin | Rhizoctonia solani | Cotton | Damping-off Control | Among the best performing treatments |
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies from the key experiments cited:
Pyrrolnitrin and Pseudomonas fluorescens Trial on Cotton
-
Objective: To evaluate the efficacy of P. fluorescens and its antibiotic pyrrolnitrin in controlling cotton seedling damping-off caused by R. solani.
-
Experimental Design: Field plots were established in soil infested with R. solani.
-
Treatments:
-
Control: Untreated cottonseed.
-
P. fluorescens treatment: Cottonseed coated with a suspension of P. fluorescens strain BL915. The specific concentration of the bacterial suspension was sufficient to establish a significant rhizosphere population.
-
Pyrrolnitrin treatment: Cottonseed treated with purified pyrrolnitrin. The application rate was determined based on preliminary in vitro assays to be effective against R. solani.
-
-
Data Collection: The primary endpoint was the percentage of surviving seedlings, assessed at a predetermined time point after planting.
Carboxin + Thiram Field Trial on Cotton
-
Objective: To validate the efficacy of various seed dressing fungicides against seed-borne diseases in cotton.
-
Experimental Design: A field experiment was conducted over three consecutive kharif seasons using a randomized block design.
-
Treatment: Cotton seeds were treated with a combination of carboxin 37.5% WP + thiram 37.5% DS at a rate of 4.5g per kg of seed.[1]
-
Data Collection: Data on seedling mortality, intensity of foliar diseases, and final crop yield were recorded.[1]
Fludioxonil Combination Greenhouse Trial on Cotton
-
Objective: To determine the effectiveness of various fungicide seed treatments in controlling damping-off caused by R. solani under greenhouse conditions.
-
Experimental Design: Treated and untreated delinted cotton seeds were sown in plastic trays containing sand inoculated with R. solani AG-4.[2][3]
-
Inoculation: The fungus was grown on autoclaved oat seeds, which were then ground and distributed homogeneously onto the substrate at a rate of 3.0g per tray.[2][3]
-
Treatment: One of the most effective treatments was a combination of fludioxonil + metalaxyl-M + azoxystrobin.
-
Data Collection: The study measured initial and final seedling emergence, pre- and post-emergence damping-off, the number of injured seedlings, and a disease index.[2][3]
Visualizing the Experimental Approach
To further clarify the experimental process, the following diagram illustrates a generalized workflow for evaluating the efficacy of seed treatments against cotton seedling damping-off.
Caption: Generalized workflow for field trial evaluation.
The signaling pathway below illustrates the proposed mechanism of action for pyrrolnitrin and the chemically related phenylpyrrole fungicides.
Caption: Mechanism of action for pyrrolnitrin.
References
Safety Operating Guide
Navigating the Safe Disposal of Oxypyrrolnitrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Oxypyrrolnitrin, a derivative of the antifungal agent Pyrrolnitrin, requires careful handling and disposal due to its potential hazards. This guide provides essential information and procedural steps for the safe management of this compound waste.
Hazard Profile and Safety Considerations
Key Hazard Information for Structurally Related Pyrrolnitrin:
| Hazard Statement | Classification | Source |
| Toxic if swallowed | Acute toxicity, Oral (Category 3) | |
| Causes skin irritation | Skin irritation (Category 2) | [1] |
| May cause an allergic skin reaction | Skin sensitization (Category 1) | |
| Causes serious eye irritation | Eye irritation (Category 2A) | [1] |
| Fatal if inhaled | Acute toxicity, Inhalation (Category 2) | |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | [1] |
| Very toxic to aquatic life with long lasting effects | Short-term (acute) and Long-term (chronic) aquatic hazard (Category 1) |
Step-by-Step Disposal Protocol for this compound
The following procedure is a general guideline based on best practices for hazardous chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] If there is a risk of aerosol generation, use a fume hood and consider respiratory protection.
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory trash or other incompatible chemical waste streams.
-
Collect all solid waste (e.g., contaminated filter paper, gloves, weigh boats) in a designated, properly labeled, and sealed container.
-
Collect liquid waste (e.g., solutions containing this compound) in a separate, leak-proof, and clearly labeled container.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Note any other chemical constituents in the waste mixture.
-
Affix the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, dead tree and fish for environmental hazard).
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][5]
-
Provide them with a complete and accurate description of the waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this can harm the environment and is likely a violation of regulations.[1][3]
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol, acetone), followed by soap and water.
-
Collect all decontamination materials (e.g., wipes, solvent rinses) as hazardous waste.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of disposal. This is often a legal requirement.
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
